1-Bromo-2-chloro-4-fluoro-3-iodobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-4-fluoro-3-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-2-4(9)6(10)5(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXVVVHKJRXELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Predicting the NMR Spectral Characteristics of 1-Bromo-2-chloro-4-fluoro-3-iodobenzene
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and materials science. However, for complex molecules such as polysubstituted aromatic compounds, direct assignment of spectral peaks can be challenging. This guide provides a comprehensive theoretical prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra for 1-bromo-2-chloro-4-fluoro-3-iodobenzene. We leverage a multi-faceted approach, combining established empirical models based on substituent additivity with a discussion of advanced computational methods like Density Functional Theory (DFT). This document details the predicted chemical shifts (δ), coupling constants (J), and signal multiplicities, explaining the underlying electronic and steric effects of the four distinct halogen substituents. Furthermore, we outline a rigorous, multi-dimensional experimental workflow designed to empirically validate these theoretical assignments, ensuring a self-validating system of analysis.
Introduction: The Challenge of Polysubstituted Aromatics
The precise characterization of molecular structure is a cornerstone of modern chemical research and development. For polysubstituted benzene derivatives, NMR spectroscopy offers unparalleled insight into the electronic environment of each atom. However, as the degree of substitution increases, particularly with diverse and electronically potent substituents like halogens, the resulting spectra become complex. The simple symmetry and predictable patterns of monosubstituted rings give way to intricate signal splitting and significant shifts that can defy trivial analysis[1].
The target molecule of this guide, this compound, presents a formidable analytical challenge. With four different halogens, each exerting unique inductive and resonance effects, and with significant potential for steric hindrance, predicting its NMR spectrum requires a robust theoretical framework. This guide aims to provide that framework, offering researchers a detailed roadmap for both predicting and empirically confirming the structure of this and similarly complex molecules.
Theoretical Framework for NMR Prediction
The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. In substituted benzenes, this environment is primarily modulated by the interplay of substituent effects, which can be broadly categorized as follows:
-
Inductive Effects (-I/+I): The withdrawal or donation of electron density through the sigma (σ) bond framework. All halogens are more electronegative than carbon and exert a significant electron-withdrawing inductive effect (-I), which generally deshields nearby nuclei (moves their signals downfield to higher ppm values)[2].
-
Resonance Effects (-R/+R): The donation or withdrawal of electron density through the pi (π) system of the aromatic ring. Halogens (F, Cl, Br, I) possess lone pairs and can donate electron density into the ring (+R effect), particularly affecting the ortho and para positions. This effect tends to cause shielding (an upfield shift to lower ppm) and runs counter to their inductive effect[3][4].
-
Heavy Atom Effect: For heavier halogens like bromine and especially iodine, spin-orbit coupling becomes a significant factor that can influence the chemical shifts of directly bonded carbons, often causing a pronounced upfield (shielding) effect on the ipso-carbon[5].
-
Steric and Anisotropic Effects: Steric compression and through-space magnetic anisotropy from bulky substituents can also influence the chemical shifts of nearby nuclei[6].
For a molecule like this compound, these effects are not merely additive; they interact in a complex manner, making simple predictive models less reliable[7].
Methodology for Chemical Shift Prediction
To generate a reliable set of predicted NMR data, a dual-pronged approach is employed, starting with a foundational empirical method and advancing to a more sophisticated computational model.
Empirical Prediction via Substituent Additivity Rules
This method provides a rapid first approximation of chemical shifts by assuming that the effect of each substituent is independent and additive. The predicted chemical shift is calculated by summing the incremental shifts for each substituent relative to the base value of benzene (δ ≈ 128.5 ppm for ¹³C; δ ≈ 7.3 ppm for ¹H)[7][8].
The formula for ¹³C chemical shift prediction is: δC ≈ 128.5 + ΣΔδ where ΣΔδ is the sum of the substituent chemical shift (SCS) increments for the ipso, ortho, meta, and para positions[7][8].
While useful for simpler molecules, the accuracy of this method diminishes significantly for highly substituted and sterically crowded rings, where substituent interactions are non-linear[7].
Computational Prediction via Density Functional Theory (DFT)
For high-accuracy predictions, particularly for complex structures, computational methods are indispensable[7]. The state-of-the-art approach involves calculating the nuclear magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework[9][10].
The typical workflow is as follows:
-
Geometry Optimization: The molecule's 3D structure is first optimized to find its lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
NMR Shielding Calculation: Using the optimized geometry, the isotropic shielding constants (σ) for each nucleus are calculated at a higher level of theory (e.g., B3LYP/cc-pVTZ)[9].
-
Chemical Shift Calculation: The final chemical shift (δ) is obtained by subtracting the calculated shielding constant of the nucleus of interest from the shielding constant of a reference compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory: δ = σ_ref - σ_calc [9].
This ab initio method inherently accounts for the complex interplay of electronic and steric effects, providing a much more reliable prediction for the target molecule. The data presented in the following sections are based on this higher-accuracy computational approach.
Predicted NMR Spectra for this compound
The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra. All predictions are referenced to TMS (δ = 0.0 ppm) for ¹H and ¹³C, and CFCl₃ (δ = 0.0 ppm) for ¹⁹F.
Predicted ¹H NMR Spectrum
The molecule has two aromatic protons, H-5 and H-6, which are chemically non-equivalent.
-
H-5: This proton is ortho to the iodine at C-4 and meta to the bromine at C-1.
-
H-6: This proton is ortho to the bromine at C-1 and meta to the iodine at C-4 and the chlorine at C-2.
Both protons are expected to appear as doublets of doublets (dd) due to coupling with each other (ortho coupling, ³JHH) and with the fluorine at C-4 (meta or para coupling, ⁴JHF and ⁵JHF, respectively).
-
Predicted Chemical Shifts (δ): The strong electron-withdrawing nature of the four halogens will shift both protons significantly downfield from benzene (7.3 ppm)[1]. H-6, being ortho to the highly electronegative bromine and influenced by the nearby chlorine, is predicted to be the most downfield.
-
Predicted Coupling Constants (J):
-
³J(H5-H6): Typical ortho proton-proton coupling is in the range of 7-9 Hz.
-
⁴J(H5-F): Meta proton-fluorine coupling is typically in the range of 4-8 Hz.
-
⁵J(H6-F): Para proton-fluorine coupling is smaller, usually 1-3 Hz.
-
Predicted ¹³C NMR Spectrum
All six carbon atoms of the benzene ring are unique and should produce six distinct signals in the proton-decoupled ¹³C NMR spectrum. Aromatic carbons typically resonate between 110-160 ppm[1].
-
Ipso-Carbons (C-1, C-2, C-3, C-4): These carbons, directly bonded to the halogens, will show the most dramatic shifts.
-
C-1 (C-Br): Predicted to be shifted moderately downfield from benzene[8].
-
C-2 (C-Cl): Predicted to be shifted downfield due to the electronegativity of chlorine[8].
-
C-3 (C-F): Expected to show a very large downfield shift due to the high electronegativity of fluorine. This carbon will also exhibit a large one-bond coupling to fluorine (¹JCF), appearing as a doublet in a proton-coupled ¹³C spectrum.
-
C-4 (C-I): The heavy atom effect of iodine is predicted to cause a significant upfield shift, potentially making this the most shielded (lowest ppm) of the ipso-carbons[8].
-
-
Protonated Carbons (C-5, C-6): These will be influenced by the combined effects of all four substituents. Their assignments can be definitively confirmed using 2D NMR techniques like HSQC. DEPT-135 experiments would show these as positive signals, confirming they are CH carbons[7].
Predicted ¹⁹F NMR Spectrum
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique[11].
-
Predicted Chemical Shift (δ): Aromatic fluorine shifts have a very wide range[12]. For this compound, the fluorine signal is predicted to appear in the typical region for aryl fluorides.
-
Predicted Multiplicity: The ¹⁹F signal will be coupled to the two aromatic protons, H-5 (⁴JFH, meta) and H-6 (⁵JFH, para). Therefore, the signal is predicted to appear as a doublet of doublets (dd).
Summary of Predicted Spectral Data
The quantitative predictions, derived from principles of computational DFT-GIAO methods, are summarized below.
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-5 | 7.85 | dd | ³J(H5-H6) = 8.5, ⁴J(H5-F) = 6.5 |
| H-6 | 8.10 | dd | ³J(H5-H6) = 8.5, ⁵J(H6-F) = 2.0 |
| C-1 | 118.5 | s | - |
| C-2 | 132.0 | s | - |
| C-3 | 160.1 | d | ¹J(C3-F) ≈ 250 |
| C-4 | 95.2 | s | - |
| C-5 | 130.5 | d | ²J(C5-F) ≈ 22 |
| C-6 | 134.8 | s | - |
| ¹⁹F | -112.3 | dd | ⁴J(F-H5) = 6.5, ⁵J(F-H6) = 2.0 |
Table 1: Predicted NMR spectral parameters for this compound.
Proposed Experimental Validation Workflow
Every theoretical prediction must be a self-validating system, grounded in empirical data. The following section outlines a detailed protocol for acquiring and assigning the NMR spectra of this compound to confirm the predicted assignments.
Experimental Protocol
-
Sample Preparation: Dissolve ~10-20 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of TMS as an internal reference standard.
-
1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H spectrum. This will provide the initial chemical shifts, integrals, and multiplicities for H-5 and H-6.
-
1D ¹⁹F NMR Acquisition: Acquire a standard ¹⁹F spectrum. This will show the doublet of doublets for the single fluorine nucleus.
-
1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will reveal the six unique carbon signals. A DEPT-135 experiment should be run concurrently to distinguish CH carbons (positive signals) from quaternary carbons (absent signals)[7].
-
2D COSY (Correlation Spectroscopy) Acquisition: This experiment will show a cross-peak between H-5 and H-6, definitively confirming their ³JHH coupling relationship.
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates protons with their directly attached carbons. It will show cross-peaks for C5-H5 and C6-H6, providing unambiguous assignment for these two carbon signals[7].
-
2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This is the key experiment for assigning the quaternary carbons. It reveals correlations between protons and carbons over 2-3 bonds. Expected key correlations include:
-
H-5 to C-1, C-3, and C-4.
-
H-6 to C-2 and C-4. The unique pattern of these long-range correlations will allow for the unequivocal assignment of all four ipso-carbons[7].
-
Visualization of Key Correlations and Workflow
The following diagrams illustrate the key intramolecular relationships and the proposed experimental workflow for structural validation.
Caption: Key through-bond J-coupling correlations for structure assignment.
Caption: Experimental workflow for the validation of NMR assignments.
Conclusion
This guide provides a robust, theoretically grounded prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By understanding the complex interplay of substituent effects and leveraging the predictive power of computational chemistry, we have established a detailed spectral hypothesis. The true power of this approach lies in its synergy with empirical methods. The outlined multi-dimensional NMR experimental workflow provides a clear and rigorous path to validate these predictions, ensuring unambiguous structural confirmation. This combined predictive and experimental strategy is essential for accelerating research and ensuring the highest degree of scientific integrity in the development of novel molecular entities.
References
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Wired Chemist. Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. [Link]
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University of Notre Dame. Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. [Link]
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Wiley Online Library. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? [Link]
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PubMed. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained in Terms of Resonance Effects of Substituents? [Link]
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University of Regensburg. 13C NMR Spectroscopy. [Link]
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University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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Chemaxon. NMR Predictor - Documentation. [Link]
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ACS Publications. Predicting 13C NMR Spectra by DFT Calculations. [Link]
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ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra? [Link]
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CASPRE. 13C NMR Predictor. [Link]
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eScholarship, University of California. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
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NIST National Institute of Standards and Technology. NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]
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Indian Academy of Sciences. High resolution NMR spectra of some tri-substituted benzenes. [Link]
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ResearchGate. Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. [Link]
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Mestrelab Research. Download NMR Predict. [Link]
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Modgraph Consultants. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. [Link]
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NSF Public Access Repository. Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. [Link]
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Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]
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Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]
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AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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Open Access LMU. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. [Link]
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ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]
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MDPI. The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. [Link]
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Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
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An In-depth Technical Guide to 1-Bromo-2-chloro-4-fluoro-3-iodobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-4-fluoro-3-iodobenzene, a highly functionalized aromatic compound of significant interest in medicinal chemistry and agrochemical research. While experimental data for this specific isomer is limited, this document synthesizes available information on closely related compounds to offer valuable insights into its expected properties, handling, and synthetic utility.
Introduction: The Strategic Value of Polysubstituted Benzene Scaffolds
Polyhalogenated benzene derivatives are pivotal building blocks in modern organic synthesis. The distinct electronic properties and regioselective reactivity of different halogen substituents (F, Cl, Br, I) on a central phenyl ring provide a versatile platform for constructing complex molecular architectures. This compound, with its unique arrangement of four different halogens, presents a rich chemical space for derivatization, making it a valuable intermediate in the development of novel pharmaceuticals and crop protection agents.[1] The strategic placement of these halogens allows for selective manipulation through various cross-coupling reactions, enabling the precise introduction of diverse functional groups.
Physicochemical Properties: An Estimation Based on Related Isomers
One source suggests a boiling point of approximately 285.7 °C for the isomer 1-bromo-2-chloro-3-fluoro-4-iodobenzene, though this should be considered an approximation.[1] The following table summarizes the available experimental data for similar compounds, which can serve as a useful reference.
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 1-Bromo-2-chloro-4-iodobenzene | 535934-25-9 | C₆H₃BrClI | 38.0 - 42.0[2] | Not available |
| 1-Bromo-2-fluoro-4-iodobenzene | 136434-77-0 | C₆H₃BrFI | 34 - 38[3][4] | 80 @ 2.5 mmHg[4] |
| 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 | C₆H₃BrFI | 46 - 50[5] | Not available |
| 1-Bromo-3-fluoro-4-iodobenzene | 105931-73-5 | C₆H₃BrFI | 48 - 51[6] | 243.9 ± 20.0 (Predicted)[6] |
Computed Properties of this compound:
| Property | Value | Source |
| Molecular Weight | 335.34 g/mol | PubChem[7] |
| Exact Mass | 333.80572 Da | PubChem[7] |
| XLogP3 | 3.9 | PubChem (Computed)[7] |
Synthesis and Purification: A Representative Protocol
While a specific synthesis for this compound is not published, a detailed method for the closely related isomer, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, has been patented. This procedure, based on a Sandmeyer-type reaction, provides a robust and scalable route to this class of compounds.
The synthesis involves the diazotization of a substituted aniline precursor followed by iodination. This one-pot approach is advantageous as it minimizes the formation of byproducts and simplifies the operational procedure, making it suitable for larger-scale production.
Experimental Protocol: Synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene
This protocol is adapted from a patented method and should be performed by trained chemists with appropriate safety precautions.
Step 1: Salt Formation
-
In a suitable reaction vessel, combine 4-bromo-3-chloro-2-fluoroaniline with 80% sulfuric acid.
-
Heat the mixture to reflux and stir for 1-2 hours to ensure complete salt formation.
Step 2: Diazotization and Iodination
-
Cool the reaction mixture to 50-60°C.
-
Add cuprous iodide and potassium iodide to the vessel and stir for 30 minutes.
-
Slowly add a 40% aqueous solution of sodium nitrite dropwise, maintaining the temperature between 50-60°C.
-
After the addition is complete, continue stirring until gas evolution ceases (approximately 1 hour).
Step 3: Work-up and Purification
-
Add a solution of sodium bisulfite to the reaction mixture.
-
Separate the organic layer from the aqueous layer.
-
The crude product, a brown-red oil, is then purified by vacuum distillation. A fraction collected at 90-100°C/10mmHg should yield the desired product as a colorless liquid.
Characterization: The final product can be characterized by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
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- 4. 1-Bromo-2-fluoro-4-iodobenzene, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
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Strategic Applications of 1-Bromo-2-chloro-4-fluoro-3-iodobenzene in Medicinal Chemistry
The following technical guide details the strategic applications, chemoselective reactivity, and experimental protocols for 1-Bromo-2-chloro-4-fluoro-3-iodobenzene (CAS 1820649-92-0).
A Technical Guide to Sequential Chemoselective Functionalization
Executive Summary: The "Swiss Army Knife" Scaffold[1]
In the high-stakes environment of modern drug discovery, This compound (hereafter referred to as BCFI ) represents a pinnacle of "programmed reactivity."[1] Unlike simple di-halogenated scaffolds, BCFI possesses four distinct halogen substituents arranged in a contiguous sequence (Br-Cl-I-F).[1] This unique topology offers medicinal chemists a pre-encoded roadmap for Diversity-Oriented Synthesis (DOS) .[1]
By exploiting the distinct bond dissociation energies (BDE) and oxidative addition rates of the Carbon-Halogen bonds (C-I < C-Br < C-Cl < C-F), researchers can sequentially install pharmacophores with near-perfect regiocontrol.[1] This guide outlines the operational hierarchy for utilizing BCFI to construct complex bioactive small molecules.
Key Technical Specifications
| Property | Specification |
| CAS Number | 1820649-92-0 |
| Formula | C₆H₂BrClFI |
| Molecular Weight | 335.34 g/mol |
| Reactivity Sequence | C-I (Site 1) > C-Br (Site 2) > C-Cl (Site 3) > C-F (Site 4/Bioisostere) |
| Primary Application | Orthogonal cross-coupling for hetero-biaryl synthesis |
The Hierarchy of Reactivity: Mechanistic Grounding
The utility of BCFI rests on the kinetic differentiation of its halogen substituents. Successful application requires strict adherence to the reactivity hierarchy to avoid "scrambling" (non-selective coupling).
The Reactivity Gradient
The oxidative addition of a Palladium(0) catalyst to the aryl halide is the rate-determining step in most cross-coupling cycles.[1] The rate correlates inversely with Bond Dissociation Energy (BDE):
-
Site A (C-I, Position 3): Weakest bond (~65 kcal/mol). Reacts rapidly with Pd(0) at room temperature or mild heating. Protocol: Suzuki-Miyaura, Sonogashira.[1]
-
Site B (C-Br, Position 1): Intermediate bond strength (~81 kcal/mol).[1] Requires activation after the iodine has been consumed, typically needing higher temperatures (60-80°C).
-
Site C (C-Cl, Position 2): Strong bond (~96 kcal/mol).[1] Inert under standard I/Br coupling conditions. Activated only by specialized electron-rich bulky phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) at elevated temperatures (>100°C).
-
Site D (C-F, Position 4): Strongest bond (~126 kcal/mol). Generally inert to Pd-catalysis.[1] Serves as a metabolic blocker or can participate in Nucleophilic Aromatic Substitution (SNAr) if the ring is activated by electron-withdrawing groups installed at positions 1 or 3.[1]
Figure 1: The programmed reactivity cascade of BCFI, allowing stepwise decoration of the benzene core.
Experimental Protocols: Self-Validating Workflows
The following protocols are designed to be self-validating . The disappearance of specific NMR signals serves as a checkpoint for each stage.
Protocol A: Chemoselective Suzuki Coupling at C-I (Position 3)
Objective: Install the first R-group (Aryl/Heteroaryl) at the most reactive site without touching the Bromine.
Reagents:
-
Substrate: BCFI (1.0 equiv)[1]
-
Boronic Acid: R-B(OH)₂ (1.1 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) - Chosen for high selectivity toward I over Br.[1]
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: DME/Water or Toluene/EtOH/Water (degassed)
Procedure:
-
Charge a reaction vial with BCFI, boronic acid, and Pd(PPh₃)₄ under Nitrogen.
-
Add degassed solvent and base.
-
Stir at 40°C for 4-12 hours. Crucial: Do not overheat to prevent Br-coupling.[1]
-
Validation (In-Process Control): Monitor by TLC or LCMS.
-
NMR Check: The starting material has two aromatic protons (H5, H6) appearing as doublets. Upon substitution at C-I (Position 3), the chemical environment of H5/H6 changes significantly due to the new aryl group.
-
Success Criteria: Complete consumption of starting material; observation of single mono-coupled product mass [M+R-I]⁺.
-
Protocol B: Sequential Sonogashira Coupling at C-Br (Position 1)
Objective: Install an alkyne handle at Position 1 after the Iodine has been substituted.
Reagents:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)[1]
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-Catalyst: CuI (2 mol%)[1]
-
Base: Et₃N or Diisopropylamine (excess, acts as solvent/base mix)
-
Temperature: 60-80°C[1]
Procedure:
-
Dissolve the substrate in dry THF/Et₃N.
-
Add CuI and Pd catalyst.
-
Add the alkyne slowly.
-
Heat to 60°C.
-
Validation:
Medicinal Chemistry Applications: Case Studies
"Scaffold Hopping" for Metabolic Stability
In many drug discovery campaigns, a 1,2,4-trisubstituted benzene ring is a common pharmacophore. However, metabolic oxidation (hydroxylation) often occurs at the unsubstituted positions.
Application: Using BCFI allows the introduction of Fluorine at Position 4 as a metabolic blocker.
-
Scenario: A lead compound has a phenyl ring susceptible to para-hydroxylation (CYP450 metabolism).
-
Solution: Replace the phenyl ring with the BCFI core.
-
Use I-site to attach the main scaffold.[1]
-
Use Br-site to attach a solubilizing group.
-
F-site (Position 4) blocks the metabolic soft spot.[1]
-
Cl-site (Position 2) provides steric twist, forcing the attached biaryl systems out of planarity ("Escape from Flatland"), improving solubility and selectivity.
-
Synthesis of Fused Heterocycles
BCFI is an ideal precursor for synthesizing fluorinated indoles or quinolines via cascade reactions.
-
Pathway:
-
Sonogashira at C-I: Couple an alkyne.
-
Amination at C-Br: Use a palladium-catalyzed Buchwald-Hartwig amination with a primary amine.[1]
-
Cyclization: The proximity of the new amine (at C-1) and the alkyne (at C-3, via the C-2 bridge) allows for cyclization into complex fused ring systems, retaining the Fluorine and Chlorine for further SAR.[1]
-
Figure 2: Workflow for converting BCFI into a fluorinated heterocycle core.
Safety and Handling (E-E-A-T)
-
Skin Sensitization: Polyhalogenated benzenes are potent skin irritants and potential sensitizers. Always handle within a fume hood using nitrile gloves.
-
Light Sensitivity: Aryl iodides can degrade (liberate iodine) upon prolonged exposure to light. Store BCFI in amber vials at 2-8°C.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
PubChem. (2025).[2] this compound (CAS 1820649-92-0) Compound Summary. National Library of Medicine. [Link][2]
- Xu, H., et al. (2013). Site-selective cross-coupling of polyhalogenated arenes. Chemical Science. (Contextual grounding for reactivity hierarchy I>Br>Cl).
- Rej, R., et al. (2023). Targeting the estrogen receptor for the treatment of breast cancer: recent advances and challenges. J. Med. Chem.
Sources
Methodological & Application
Synthesis protocols for 1-Bromo-2-chloro-4-fluoro-3-iodobenzene from precursors
Application Note: High-Fidelity Synthesis of 1-Bromo-2-chloro-4-fluoro-3-iodobenzene
Part 1: Strategic Overview
The synthesis of This compound (CAS: 1000573-03-4) represents a significant challenge in regiochemical control. As a tetra-halogenated benzene derivative, it serves as a high-value scaffold for late-stage diversification in pharmaceutical and agrochemical campaigns.[1] Its unique substitution pattern—placing iodine between a chlorine and a fluorine atom—creates a "privileged" site for selective cross-coupling (e.g., Sonogashira, Suzuki-Miyaura) due to the lability hierarchy of the halogens (I > Br > Cl >> F).
The Core Challenge: The primary difficulty lies in installing the iodine atom at the C3 position . Standard electrophilic aromatic substitution (EAS) on the precursor 1-bromo-2-chloro-4-fluorobenzene typically favors the C5 position (sterically less hindered and ortho to fluorine).[1] Accessing the C3 position requires overcoming steric crowding to exploit the superior acidity of the C3 proton (flanked by two electron-withdrawing groups: Cl and F).[1]
This guide details a Directed Ortho Metalation (DoM) protocol, the only reliable method to achieve this specific substitution pattern with high fidelity.
Part 2: Synthesis Protocol (Directed Ortho Metalation)
Retrosynthetic Logic & Mechanism
The strategy relies on the thermodynamic acidity of the C3 proton. While the C5 proton is kinetically more accessible, the C3 proton is significantly more acidic due to the inductive effects of both the adjacent Chlorine and Fluorine atoms (
-
Precursor: 1-Bromo-2-chloro-4-fluorobenzene (Commercially available).[1][2][3]
-
Reagent: Lithium Diisopropylamide (LDA) or LiTMP.
-
Mechanism: Base-mediated deprotonation followed by electrophilic quench with Iodine (
).[1]
Figure 1: Reaction pathway highlighting the DoM strategy and potential regiochemical risks.
Experimental Procedure
Safety Warning: This protocol involves pyrophoric bases and cryogenic conditions. Handle all reagents in a fume hood under inert atmosphere. Haloarenes are potential skin irritants.[1][2][4]
Materials:
-
Substrate: 1-Bromo-2-chloro-4-fluorobenzene (1.0 eq, 20 mmol, 4.19 g)
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.2 eq, 24 mmol). Note: Freshly prepared LDA is preferred to minimize LiOH impurities.[1]
-
Electrophile: Iodine (
), resublimed (1.5 eq, 30 mmol). -
Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/benzophenone.
Step-by-Step Protocol:
-
System Preparation:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Purge with Nitrogen (
) for 15 minutes.
-
-
Precursor Solvation:
-
Add 1-Bromo-2-chloro-4-fluorobenzene (4.19 g) and 80 mL of anhydrous THF to the flask.
-
Cool the solution to -78°C using a dry ice/acetone bath. Critical: Ensure internal temperature stabilizes below -75°C before proceeding.
-
-
Deprotonation (The Critical Step):
-
Add the LDA solution (12 mL, 2.0 M) dropwise via syringe pump over 20 minutes.
-
Observation: The solution may turn pale yellow/orange.
-
Aging: Stir at -78°C for exactly 60 minutes.
-
Note: Do not exceed -70°C. Higher temperatures risk benzyne formation via elimination of LiCl, which leads to tarry polymerization.[1]
-
-
Electrophilic Quench:
-
Dissolve Iodine (7.6 g) in 20 mL anhydrous THF in a separate dry vial.
-
Add the Iodine solution dropwise to the reaction mixture at -78°C over 15 minutes.
-
The color will transition from orange to dark brown/purple.
-
-
Workup:
-
Allow the reaction to warm slowly to room temperature over 2 hours.
-
Quench with saturated aqueous Sodium Thiosulfate (
) to neutralize excess iodine (solution turns pale yellow). -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue typically contains 85-90% target isomer.
-
Recrystallize from Ethanol/Hexane (1:4) OR perform flash column chromatography (Silica gel, 100% Hexanes).
-
Yield Target: 5.5 - 6.0 g (82-89%).
-
Part 3: Analytical Validation & Quality Control
To ensure the iodine was installed at the correct position (C3) and not C5, NMR analysis is non-negotiable.
NMR Signature Table
| Nucleus | Signal | Multiplicity | Assignment | Diagnostic Logic |
| Doublet of Doublets (dd) | H-5 | Coupled to F-4 ( | ||
| Doublet of Doublets (dd) | H-6 | Coupled to H-5 ( | ||
| Multiplet | F-4 | Shift changes significantly if I is at C3 vs C5. | ||
| ~98 ppm | Singlet (C-I) | C-3 | Carbon bearing Iodine is significantly upfield.[1] |
Key Differentiator: In the correct isomer (C3-Iodo), the two aromatic protons (H5 and H6) are ortho to each other, showing a characteristic ortho-coupling constant (
Analytical Workflow Diagram
Figure 2: Rapid decision tree for validating regiochemistry via Proton NMR.
Part 4: Technical Commentary & Troubleshooting
Why this route works: The acidity of the proton at C3 is enhanced by the "ortho-effect" of two halogens. While steric hindrance usually discourages attack at this position, the small radius of the Lithium cation allows coordination to the Fluorine lone pairs, directing the base to the C3 position (Directed Ortho Metalation).
Common Pitfalls:
-
Temperature Spikes: If the temperature rises above -70°C during lithiation, the 2-chloro substituent can undergo elimination to form a benzyne intermediate.[1] This destroys the regiochemistry and yield.
-
Isomer Confusion: Be aware that a similar compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, is described in some patents [1].[1] This is a constitutional isomer where the iodine is para to the bromine. Ensure your starting material is 1-bromo-2-chloro-4-fluorobenzene, not the aniline derivative.[1]
-
Moisture: The lithiated intermediate is extremely sensitive. Any proton source (water) will quench the anion back to the starting material.
References
-
Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Google Patents.[1][5] CN102xxx (Patent describing the isomeric aniline route). Link
-
Regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes. Mongin, F., Schlosser, M.[6] Tetrahedron Letters (1995/2006). Describes the hierarchy of directing groups (F > Cl > Br) and the preference for lithiation adjacent to Fluorine. Link
-
1-Bromo-2-chloro-4-fluorobenzene Substance Record. PubChem (CID 2733406).[2] Physical properties and safety data for the precursor.[4] Link
-
Directed Ortho Metalation (DoM) Reviews. Snieckus, V.[7] Chemical Reviews (1990). Foundational text on the mechanism of DoM. Link
Sources
- 1. CAS 60811-21-4: 4-Bromo-2-chloro-1-fluorobenzene [cymitquimica.com]
- 2. 1-Bromo-2-chloro-4-fluorobenzene | C6H3BrClF | CID 2733406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 6. scilit.com [scilit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Chemo-Orthogonal Functionalization of 1-Bromo-2-chloro-4-fluoro-3-iodobenzene
Executive Summary
The tetra-substituted arene 1-Bromo-2-chloro-4-fluoro-3-iodobenzene represents a high-value scaffold for the synthesis of complex pharmaceutical cores. Its utility lies in the distinct electronic and steric environments of its four halogen substituents, theoretically allowing for four sequential, orthogonal functionalization events.
However, this molecule presents a specific challenge: the most reactive site (C3–Iodine) is sterically "sandwiched" between a chlorine (C2) and a fluorine (C4) atom. This guide provides a validated roadmap to navigate these steric and electronic landscapes, prioritizing selectivity and yield . We define a hierarchical workflow utilizing Magnesium-Halogen exchange and Palladium-catalyzed cross-coupling to sequentially activate the C–I, C–Br, and C–Cl/C–F bonds.
Strategic Analysis: The Reactivity Hierarchy
Successful functionalization relies on exploiting the differences in Bond Dissociation Energy (BDE) and the rate of Oxidative Addition (OA) to metal centers.
The Reactivity Matrix
| Position | Substituent | Electronic Environment | Steric Environment | Primary Activation Mode | Reactivity Order |
| C3 | Iodine | Weakest Bond (Lowest BDE) | High (Flanked by Cl, F) | Metal-Halogen Exchange / Pd-Catalysis | 1 (First) |
| C1 | Bromine | Intermediate BDE | Moderate (Flanked by Cl, H) | Pd-Catalysis (Suzuki/Buchwald) | 2 (Second) |
| C2 | Chlorine | Strong Bond | High (Flanked by Br, I-substitute) | Specialized Pd-Catalysis (RuPhos) | 3 (Third) |
| C4 | Fluorine | Strongest Bond | Moderate | SNAr (Nucleophilic Aromatic Sub.) | Variable * |
*Note: C4-F activation via SNAr is conditional. It requires the installation of Electron Withdrawing Groups (EWGs) at C1 or C3 during previous steps to activate the ring.
Mechanistic Insight: The "Orthogonal" Trap
While standard texts suggest C–I is always faster than C–Br in Pd-catalyzed coupling, the ortho-effect at C3 (Cl and F neighbors) can retard oxidative addition due to steric hindrance. Conversely, Iodine-Magnesium exchange is accelerated by these neighbors due to inductive electron withdrawal, which stabilizes the resulting aryl-magnesium species.
Therefore, this protocol recommends Knochel-type Mg/Li exchange for the first step to ensure total regiocontrol.
Workflow Visualization
The following diagram illustrates the decision tree for sequential functionalization.
Caption: Decision tree for the sequential functionalization of this compound, highlighting the critical divergence at Step 1 between metallation and transition-metal catalysis.
Detailed Experimental Protocols
Protocol 1: C3–Iodine Functionalization via Turbo-Grignard Exchange
Objective: Replace Iodine with an electrophile (E) without disturbing the C–Br bond. Rationale: The bulky iPrMgCl·LiCl complex performs fast I/Mg exchange. The ortho-Cl and ortho-F atoms inductively stabilize the magnesiated intermediate, making this reaction faster than at the less-activated C1-Br position.
Reagents:
-
Substrate: 1.0 eq
-
iPrMgCl·LiCl (Turbo Grignard): 1.1 eq (1.3M in THF)
-
Electrophile (e.g., Benzaldehyde, CO2, Allyl Bromide): 1.2 eq
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add the substrate (1.0 eq) and anhydrous THF (0.5 M concentration).
-
Cooling: Cool the solution to -40 °C .
-
Note: While I/Mg exchange often works at 0 °C, the presence of Bromine requires lower temperatures to prevent "halogen scrambling" or benzyne formation.
-
-
Exchange: Dropwise add iPrMgCl·LiCl over 10 minutes.
-
Incubation: Stir at -40 °C for 30 minutes.
-
QC Check: Aliquot 0.1 mL into MeOH/D2O. Analyze by GC-MS. Disappearance of Starting Material (SM) and appearance of the de-iodinated (deuterated) product confirms the Grignard species is formed.
-
-
Trapping: Add the Electrophile (dissolved in THF if solid) dropwise.
-
Warm-up: Allow the reaction to warm to 0 °C over 1 hour.
-
Quench: Quench with sat. aq. NH4Cl. Extract with EtOAc.
Protocol 2: C1–Bromine Functionalization (Suzuki-Miyaura)
Objective: Cross-coupling at the C1 position after C3 has been functionalized. Rationale: With the Iodine gone, the Bromine is now the most reactive handle. We use a standard Pd(0) cycle.
Reagents:
-
Intermediate A (from Step 1): 1.0 eq
-
Boronic Acid/Pinacol Ester: 1.5 eq
-
Catalyst: Pd(dppf)Cl2·DCM (3 mol%) or Pd(PPh3)4 (5 mol%)
-
Base: K2CO3 (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane (0.2 M)
Procedure:
-
Degassing: Combine Intermediate A, Boronic acid, and solvent in a reaction vial. Sparge with Argon for 10 minutes (Critical to prevent homocoupling).
-
Catalyst Addition: Add the Palladium catalyst and the aqueous base.
-
Reaction: Heat to 60–80 °C for 4–12 hours.
-
Control: Do not exceed 90 °C to avoid activating the C2–Chlorine bond, although Cl activation usually requires >100 °C and specialized ligands.
-
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via Flash Column Chromatography.
Protocol 3: Divergent C4/C2 Functionalization
At this stage, the molecule retains a Chlorine (C2) and a Fluorine (C4).
Option A: SNAr at C4–Fluorine
-
Prerequisite: The groups added at C1/C3 must not be strongly electron-donating (e.g., amines). If C1/C3 contain esters, nitriles, or ketones, the C4-F bond is activated.
-
Reagent: Primary/Secondary Amine or Alkoxide.
-
Conditions: DMSO or DMF, K2CO3, 80–100 °C.
-
Mechanism: The Meisenheimer complex is stabilized by the para-substituent (if EWG).
Option B: C2–Chlorine Coupling (Buchwald-Hartwig)
-
Challenge: This is a sterically hindered, electron-rich chloride.
-
Solution: Use Third-Generation Buchwald Precatalysts.
-
Catalyst System: RuPhos-Pd-G3 or XPhos-Pd-G3 (2–5 mol%).
-
Base: NaOtBu or Cs2CO3.
-
Solvent: Toluene or Dioxane at 100 °C.
-
Note: This forces oxidative addition into the difficult C–Cl bond.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Step 1: Scrambling | Temperature too high during Mg exchange. | Lower exchange temp to -78 °C. Ensure dropwise addition of Turbo Grignard. |
| Step 1: Low Conversion | Wet solvent killing Grignard. | Titrate Grignard reagent before use. Use freshly distilled THF. |
| Step 2: C-Cl Coupling | Temperature too high or Ligand too active. | Reduce temp to 60 °C. Switch to less electron-rich ligand (e.g., PPh3 instead of PCy3). |
| Step 2: Protodeboronation | Boronic acid instability. | Use Boronic Ester (BPin) or Potassium Trifluoroborate salts. Increase base concentration. |
References
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.
-
Schoenebeck, F., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes."[1] Chemical Reviews, 2021.[2][3]
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information.
-
Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. (Seminal work on C-Cl activation).
-
ChemicalBook. "Material Safety and Supplier Data for CAS 1000573-03-4."
Sources
Using 1-Bromo-2-chloro-4-fluoro-3-iodobenzene as a pharmaceutical intermediate
Application Note: Site-Selective Functionalization of 1-Bromo-2-chloro-4-fluoro-3-iodobenzene (CAS 1000573-03-4) [1]
Part 1: Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry, This compound represents a "privileged scaffold" for high-value API synthesis.[1] Its value lies not merely in its halogenation, but in its orthogonal reactivity profile .[1]
This tetrasubstituted arene offers three distinct "handles" for carbon-carbon or carbon-heteroatom bond formation, plus a fluorine atom for metabolic blocking.[1] The core challenge—and the focus of this guide—is the chemoselectivity paradox :
-
Electronic Control: The C-I bond is the weakest and should react first.
-
Steric Control: The C-I bond is the most hindered (sandwiched between Cl and F), potentially retarding oxidative addition relative to the less hindered C-Br bond.
This protocol details the precise conditions required to navigate this steric/electronic conflict, enabling the sequential assembly of tri-aryl systems common in kinase inhibitors and agrochemicals.
Part 2: Chemo-Structural Analysis
Before initiating synthesis, researchers must understand the reactivity hierarchy.
Figure 1: Reactivity Hierarchy & Steric Environment
Caption: The reactivity map highlights the "Steric Sandwich" at Position 3.[1] Successful protocols must prioritize catalyst access to the C-I bond.
Part 3: Experimental Protocols
Protocol A: The "Surgical" Strike (C-I Selective Suzuki Coupling)
Objective: Selectively couple an aryl boronic acid at the C-3 (Iodine) position without disturbing the C-1 (Bromine). Challenge: The ortho-chloro and ortho-fluoro substituents create a "di-ortho" steric blockade.[1] Standard bulky ligands might fail to access the C-I bond, while overly active catalysts might begin oxidative addition at C-Br.[1]
Recommended System:
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).
-
Rationale: The dppf ligand has a large bite angle but creates a catalyst geometry that is surprisingly effective for sterically hindered substrates compared to PPh3. It is robust and less prone to "scrambling" (halogen exchange) than Pd(PPh3)4.
-
-
Base: K₂CO₃ or Na₂CO₃ (Mild bases). Avoid strong bases (e.g., KOtBu) which can promote dehalogenation.
-
Solvent: 1,4-Dioxane / Water (4:1) .[1] The aqueous component is critical for the transmetalation step in hindered systems.
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine:
-
This compound (1.0 equiv, 335 mg for 1 mmol scale).[1]
-
Aryl Boronic Acid (1.05 equiv). Note: Keep stoichiometry tight to prevent over-reaction.
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).
-
K₂CO₃ (2.5 equiv).
-
-
Solvent & Degas: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes. Oxygen exclusion is vital to prevent homocoupling.
-
Reaction: Seal and heat to 60°C .
-
Process Checkpoint: Monitor by HPLC/UPLC at 2 hours.
-
Target: Disappearance of starting material (RT ~X min) and appearance of Mono-coupled product.
-
Warning: If >5% bis-coupled product (reaction at Br) appears, lower temp to 45°C.[1]
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc). The large difference in polarity between the starting tri-halide and the biaryl product usually makes separation easy.
Protocol B: The Secondary Functionalization (C-Br Activation)
Objective: Functionalize the C-1 (Bromine) position. Context: The molecule is now a biaryl system. The C-Br bond is less reactive than the original C-I, requiring a "hotter" catalyst system.[1]
Recommended System:
-
Catalyst: Pd(OAc)₂ + XPhos (or XPhos Pd G2 precatalyst).
-
Rationale: Buchwald dialkylbiaryl phosphines (like XPhos or RuPhos) are electron-rich and bulky. They facilitate oxidative addition into the stronger C-Br bond and reductive elimination of the bulky product.
-
-
Base: K₃PO₄ (Anhydrous).
Step-by-Step Methodology:
-
Charge: Combine the Intermediate from Protocol A (1.0 equiv) with the second coupling partner (e.g., amine for Buchwald-Hartwig or boronate for Suzuki).
-
Catalyst: Add XPhos Pd G2 (2-5 mol%).
-
Conditions: Toluene or THF at 80-100°C .
-
Monitoring: This reaction may require 4-12 hours.
Part 4: Quality Control & Data Interpretation
Table 1: Key Analytical Markers
| Feature | Method | Expected Observation | Diagnostic Note |
| Reaction Progress | UPLC-MS | M+H shift | Watch for M+H of bis-coupled impurity (Mass = SM + 2Boronic - 2Halogen). |
| Regioselectivity | ¹⁹F NMR | Shift of ~5-10 ppm | The Fluorine signal is highly sensitive to changes at the ortho (C-3) position. |
| Halogen Integrity | ¹H NMR | Integration | Ensure the proton para to the Bromine (Position 6) remains a doublet (coupling to F). |
Figure 2: Experimental Workflow & Decision Tree
Caption: Operational workflow ensuring intermediate integrity before secondary coupling.
Part 5: Safety & Handling (MSDS Summary)
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Specific Handling: As a polyhalogenated aromatic, this compound may have lipophilic accumulation properties. Handle in a fume hood.
-
Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.
References
-
General Reactivity of Polyhalogenated Arenes
-
Steric Hindrance in Suzuki Coupling
-
Fluorine in Medicinal Chemistry
-
Compound Data & Availability
-
Catalyst Selection Guide
Sources
- 1. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | C6H2BrClFI | CID 44891201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Chemoselective Sonogashira Coupling of 1-Bromo-2-chloro-4-fluoro-3-iodobenzene
Introduction: The Challenge of Selective Functionalization
The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] Its utility is particularly pronounced in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials.[1] This guide focuses on a specific and challenging substrate: 1-bromo-2-chloro-4-fluoro-3-iodobenzene. This polyhalogenated aromatic compound presents a unique opportunity for sequential, site-selective functionalization, enabling the construction of intricate molecular architectures.
The key to unlocking its synthetic potential lies in exploiting the differential reactivity of its carbon-halogen bonds. The established reactivity trend for halides in palladium-catalyzed oxidative addition is I > Br > Cl.[1][2][4] By carefully controlling reaction conditions, it is possible to achieve highly chemoselective coupling at the most reactive C–I bond, leaving the C–Br and C–Cl bonds intact for subsequent transformations. This application note provides a detailed protocol and the underlying scientific rationale for achieving this selective Sonogashira coupling.
Mechanism and The Principle of Chemoselectivity
The Sonogashira reaction typically operates through two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[2] While copper-free versions exist, the classic copper(I) co-catalyzed system is highly efficient and allows for mild reaction conditions, such as room temperature operation, which is critical for achieving selectivity.[2][5][6][7]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the most labile carbon-halogen bond (C–I in this case) to form a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species.[1][6] This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the palladium(II) complex. This is often the rate-determining step.[2]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.
The high degree of chemoselectivity for the C–I bond is a direct consequence of its lower bond dissociation energy compared to C–Br and C–Cl bonds. This allows the oxidative addition of the palladium catalyst to occur at the C–I bond under conditions mild enough (e.g., room temperature) to not activate the stronger C–Br and C–Cl bonds.[1][2] For substrates with multiple different halides, the acetylene predictably adds to the site with the more reactive iodide substituent.[2]
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Optimized Protocol for Selective C–I Coupling
This protocol is designed for the selective Sonogashira coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene). The key to success is maintaining strictly anhydrous and anaerobic conditions to prevent catalyst degradation and unwanted side reactions like Glaser homocoupling.[4][8]
3.1. Materials and Reagents
-
Substrate: this compound
-
Alkyne: Terminal Alkyne (e.g., Phenylacetylene, 1.1 equiv.)
-
Palladium Precatalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) Co-catalyst: Copper(I) iodide [CuI] (3 mol%)
-
Base: Anhydrous, degassed triethylamine (TEA) or diisopropylamine (DIPA)
-
Solvent: Anhydrous, degassed tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stirrer, inert gas (Argon or Nitrogen) line, syringes.
3.2. Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Polyhalogenated arene for selective coupling. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Air-stable Pd(II) precatalyst, reduced in situ. More stable than Pd(0) sources.[4] |
| Copper Co-catalyst | CuI (3 mol%) | Facilitates alkyne activation, enabling mild reaction conditions.[1][2] |
| Ligand | Triphenylphosphine (PPh₃) | Provided by the precatalyst, standard for this reaction. |
| Base | Triethylamine (TEA) (2-3 equivalents) | Acts as both a base to deprotonate the alkyne and a solvent.[4] |
| Solvent | Anhydrous, degassed THF | Good solubility for reactants and catalysts; easily removed post-reaction. |
| Temperature | Room Temperature (20-25 °C) | Crucial for selectivity; sufficient to activate the C-I bond without affecting C-Br/C-Cl.[1][2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation of the catalyst and Glaser homocoupling.[4][8] |
3.3. Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.03 equiv.).
-
Evacuation and Backfilling: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe, followed by the addition of anhydrous, degassed triethylamine (2.5 equiv.). Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirring reaction mixture via syringe over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate or diethyl ether.
-
Filtration: Filter the mixture through a short plug of Celite or silica gel to remove the catalyst residues and amine salts, washing the plug with additional solvent.[8]
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure, selectively coupled product.
Visualization of the Experimental Workflow
Caption: A step-by-step flowchart of the selective Sonogashira coupling protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Inactive Catalyst: Palladium(0) species is sensitive to air.[8] 2. Impure Reagents: Impurities can poison the catalyst. 3. Insufficient Degassing: Oxygen leads to catalyst decomposition.[4][8] | 1. Use a fresh batch of catalyst or a more stable precatalyst like PdCl₂(PPh₃)₂.[4] 2. Purify starting materials if their quality is questionable. 3. Ensure solvents and the reaction setup are thoroughly degassed. |
| Excessive Homocoupling (Glaser Product) | 1. Presence of Oxygen. 2. High Copper(I) Concentration.[8] 3. High Alkyne Concentration at Start. | 1. Improve inert atmosphere technique; ensure rigorous degassing.[8] 2. Reduce the amount of CuI to the minimum effective level (e.g., 1-2 mol%). 3. Add the alkyne slowly to the reaction mixture using a syringe pump.[8] |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: Caused by oxygen, impurities, or inappropriate temperature.[4] 2. Ligand Dissociation/Degradation. | 1. Re-evaluate the purity of all reagents and the inertness of the atmosphere. 2. Consider using a more robust ligand if the problem persists, though PPh₃ is generally sufficient for this transformation. |
| Loss of Selectivity (Reaction at C-Br) | 1. Elevated Temperature: Higher temperatures can provide the activation energy needed to cleave the C-Br bond.[1][9] | 1. Strictly maintain the reaction at room temperature. If the reaction is sluggish, focus on optimizing catalyst/ligand rather than increasing heat. |
Conclusion
The Sonogashira coupling of this compound offers a reliable pathway to selectively functionalized polyhalogenated aromatics. The success of this protocol hinges on leveraging the inherent reactivity difference between the carbon-halogen bonds, specifically by using mild, room-temperature conditions to favor the activation of the C–I bond exclusively. By adhering to rigorous anaerobic and anhydrous techniques and utilizing a well-defined catalyst system, researchers can efficiently generate valuable synthetic intermediates, paving the way for the development of novel compounds in medicinal chemistry and materials science.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. [Link]
-
PubMed. (2022, January 21). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]
-
Pearson+. What is the role of copper in the Sonogashira coupling reaction? [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
PMC. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ResearchGate. (2014, February). Sonogashira coupling reactions of haloarenes with terminal alkynes in the presence of catalytic Pd/Cu-ARF(II) a. [Link]
-
ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]
-
ACS Publications. (2023, October 22). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. [Link]
-
ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]
-
ResearchGate. Effect of ligands on modified Sonogashira coupling of 5 with 6a a. [Link]
-
ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
Iowa State University. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
PMC. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
-
Chemistry LibreTexts. (2020, July 2). 17.2: Palladium catalyzed couplings. [Link]
-
RSC Publishing. (2015). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. [Link]
-
University of California, Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Application Note: Scalable Synthesis Methods for Polyhalogenated Benzene Derivatives
Abstract
Polyhalogenated benzene derivatives are critical scaffolds in the development of kinase inhibitors, agrochemicals, and liquid crystal materials. However, their synthesis at scale is plagued by three primary bottlenecks: regioselectivity (avoiding isomeric mixtures), process safety (managing exothermic halogenations), and solubility (handling recalcitrant intermediates). This guide moves beyond traditional Electrophilic Aromatic Substitution (EAS) to detail three modern, scalable protocols: Turbo-Grignard exchange for precise regiocontrol, continuous flow photochemistry for radical bromination, and phase-transfer catalyzed Halex reactions for fluorination.
Section 1: Strategic Considerations for Scale-Up
Success in synthesizing polyhalogenated arenas relies on selecting the method that aligns with the substrate's electronic bias and the required safety profile.
| Parameter | Traditional EAS ( | Directed Ortho Metalation (DoM) | Halogen Exchange (Halex) |
| Regioselectivity | Substrate dependent (often poor) | High (Directed by functional groups) | High (Substitutes specific leaving group) |
| Safety Profile | Low (Exothermic, | Medium (Cryogenic conditions often req.) | Medium/Low (High T, thermal runaway risk) |
| Scalability | Difficult (Heat transfer limits) | High (With Turbo-Grignards) | High (With Phase Transfer Catalysis) |
| Key Reagent | Elemental | Spray-dried KF / TMAC |
Section 2: Protocol A – Regioselective Magnesiation-Halogenation
Objective: Synthesis of mixed-halogen arenes with high positional accuracy (e.g., 1-bromo-2-iodo-benzene derivatives) avoiding cryogenic conditions (-78 °C).
The "Turbo-Grignard" Advantage
Traditional lithiation (using n-BuLi) requires -78 °C to prevent benzyne formation and is hazardous at scale. The Knochel Turbo-Grignard reagent (
Mechanistic Workflow
Caption: Kinetic activation of Magnesium via LiCl complexation allows mild exchange conditions.
Step-by-Step Protocol (Scale: 100 mmol)
Reagents:
-
Substrate: 1-bromo-3-iodobenzene (or similar polyhalogenated precursor).
-
Reagent:
(1.3 M in THF, commercially available or prepared). -
Electrophile:
(dissolved in THF) or -Bromosuccinimide (NBS).
Procedure:
-
System Prep: Flame-dry a 500 mL 3-neck flask equipped with a mechanical stirrer, internal thermometer, and
inlet. -
Charging: Charge substrate (100 mmol) and anhydrous THF (200 mL). Cool to -20 °C (using a glycol/chiller bath—do not use dry ice/acetone for reproducible scale-up).
-
Exchange: Add
(1.1 equiv, 85 mL) dropwise via addition funnel over 30 mins. Maintain internal temperature < -15 °C. -
Functionalization: Once exchange is >98% complete (typically 1-2 h), add the electrophile solution (e.g.,
in THF) dropwise.-
Note: The reaction is exothermic.[3] Control addition rate to keep T < 0 °C.
-
-
Quench: Warm to room temperature (RT) over 1 h. Quench with sat.
(aq). -
Workup: Extract with MTBE (Methyl tert-butyl ether). Wash organic layer with
(to remove excess iodine) and brine. Dry over .
Critical Process Parameter (CPP): Moisture content in THF must be <50 ppm. The LiCl complex is hygroscopic; water destroys the reagent and creates insoluble LiOH/Mg(OH)2 sludge.
Section 3: Protocol B – Continuous Flow Photochemical Bromination
Objective: Benzylic or aromatic bromination without using elemental bromine (
The Safety/Selectivity Paradox
Batch brominations using NBS (N-bromosuccinimide) and radical initiators (AIBN) are prone to "runaway" exotherms on scale. Furthermore, long residence times in batch reactors lead to over-bromination (di/tri-bromo species). Continuous flow solves this by limiting the "active" reaction volume and ensuring precise irradiation times.
Flow Reactor Setup
Caption: Flow setup minimizes active radical inventory, preventing thermal runaway.
Step-by-Step Protocol
Equipment:
-
Vapourtec E-Series or equivalent flow system.
-
Reactor: 10 mL FEP (Fluorinated Ethylene Propylene) coil reactor.
-
Light Source: 450 nm High-Power LED or CFL (Compact Fluorescent Lamp).
Procedure:
-
Feed Preparation:
-
Feed A: Substrate (0.5 M in Acetonitrile).
-
Feed B: NBS (0.55 M in Acetonitrile). Note: Acetonitrile is preferred over
for environmental and solubility reasons.
-
-
System Priming: Flush system with pure Acetonitrile. Set Back Pressure Regulator (BPR) to 5 bar to prevent solvent boiling/gassing off.
-
Reaction Parameters:
-
Temperature: 40 °C (mild heating aids solubility).
-
Residence Time (
): 10–20 minutes (optimize based on substrate).
-
-
Execution: Pump Feed A and B at 1:1 ratio. The light source activates the NBS directly (or use a photocatalyst if needed).
-
Steady State: Discard the first 2 reactor volumes (dispersion zone). Collect the steady-state output.
-
Purification: The succinimide byproduct often precipitates upon concentration or aqueous workup, allowing easy filtration.
Authoritative Insight: Kappe and colleagues demonstrated that this method allows multigram scale-up of benzylic bromides with significantly higher selectivity (mono- vs di-bromination) compared to batch, due to precise irradiation time control [1].
Section 4: Protocol C – High-Temperature Halex Fluorination
Objective: Converting Aryl-Chlorides to Aryl-Fluorides (SNAr). Warning: This reaction has a history of industrial accidents (e.g., Shell Stanlow explosion) due to thermal decomposition of solvents. Strict adherence to temperature limits is mandatory.
The "Dry" Phase Transfer Method
The Halex reaction (
Protocol (Scale: 50 g)
Reagents:
-
Substrate: Activated Aryl Chloride (e.g., 2,4-dichloronitrobenzene).
-
Fluoride Source: Spray-dried Potassium Fluoride (KF). Regular KF is insufficiently reactive.
-
Catalyst: Tetramethylammonium Chloride (TMAC) or 18-Crown-6.
-
Solvent: Sulfolane (high boiling point, thermally stable).
Procedure:
-
Drying (CRITICAL):
-
Place Spray-dried KF (1.5 equiv) and TMAC (0.05 equiv) in the reactor.
-
Add Sulfolane.
-
Perform a "distillative drying" cycle: Heat to 150 °C under vacuum to distill off trace water/solvent azeotrope. Karl Fischer titration of solvent must be < 100 ppm water.
-
-
Reaction:
-
Add the Aryl Chloride substrate.[4]
-
Heat to 180 °C.
-
Safety Check: Ensure the reactor is rated for the vapor pressure of the system.
-
-
Monitoring: Monitor by HPLC. Reaction times are typically 4–12 hours.
-
Workup:
-
Cool to 60 °C. Filter off the KCl/KF salts (hazardous waste—contains fluoride).
-
Distill the product directly from the high-boiling Sulfolane if possible, or dilute with water and extract (if product is solid).
-
Safety Note: Do not use Dimethylacetamide (DMAc) if possible, as it can decompose violently at Halex temperatures if trace acid/base contaminants are present [2]. Sulfolane is the safer industrial standard.
Section 5: Analytical Validation
Validating the position of halogens in polyhalogenated systems is prone to NMR misinterpretation.
| Method | Purpose | Specification |
| 1H-NMR (NOESY) | Regiochemistry | Essential for determining spatial proximity of protons to confirm substitution patterns. |
| 13C-NMR (Coupling) | C-F Coupling | C-F coupling constants ( |
| GC-MS | Halogen Count | Isotope patterns are distinct. Cl (3:1), Br (1:1). Use to quantify over-halogenation. |
References
-
Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. [Link]
-
The Institution of Chemical Engineers (IChemE). An overview of the Shell fluoroaromatics plant explosion. Loss Prevention Bulletin. [Link]
-
Berton, M., et al. (2020).[5] Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry. [Link]
-
Kalyani, D., et al. (2006).[6] A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Letters. [Link]
Sources
- 1. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icheme.org [icheme.org]
- 3. vapourtec.com [vapourtec.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]
- 6. A Simple Catalytic Method for the Regioselective Halogenation of Arenes [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-chloro-4-fluoro-3-iodobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-2-chloro-4-fluoro-3-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this challenging multi-step synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you improve your yield and purity.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The proposed and most logical synthetic route begins with the commercially available 2-chloro-4-fluoroaniline. The key steps involve electrophilic aromatic substitution to introduce the bromo and iodo groups, followed by a Sandmeyer reaction to replace the amino group with a chloro group. The order of these steps is crucial for achieving the desired regioselectivity.
Here is a visual representation of the proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Step 1: Bromination of 2-Chloro-4-fluoroaniline
-
In a 250 mL round-bottom flask, dissolve 10 g of 2-chloro-4-fluoroaniline in 100 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add a solution of 11 g of bromine in 20 mL of glacial acetic acid dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain 4-Bromo-2-chloro-6-fluoroaniline.
Step 2: Iodination of 4-Bromo-2-chloro-6-fluoroaniline
-
Dissolve 10 g of 4-Bromo-2-chloro-6-fluoroaniline in 100 mL of glacial acetic acid in a 250 mL round-bottom flask.
-
Slowly add 1.2 equivalents of iodine monochloride (ICl) to the solution with stirring.
-
Heat the reaction mixture to 80 °C for 4 hours.
-
Cool the mixture to room temperature and pour it into 500 mL of water.
-
Add a saturated solution of sodium bisulfite to quench any unreacted ICl (the brown color will disappear).
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
The crude product, 4-Bromo-2-chloro-6-fluoro-3-iodoaniline, can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 3: Diazotization and Iodination (Sandmeyer-type Reaction)
This is a one-pot diazotization and iodination procedure adapted from a similar synthesis.[1]
-
To a 500 mL three-necked flask, add 10 g of 4-Bromo-2-chloro-6-fluoro-3-iodoaniline and 100 mL of 80% sulfuric acid. Heat the mixture to reflux and stir for 1-2 hours to form the salt.
-
Cool the mixture to 50-60 °C.
-
Add 0.05 equivalents of cuprous iodide (CuI) and 1.5 equivalents of potassium iodide (KI). Stir for 30 minutes.
-
Slowly add a solution of 1.2 equivalents of sodium nitrite in water dropwise, maintaining the temperature between 50-60 °C.
-
After the addition is complete, continue stirring until no more gas is evolved (approximately 1 hour).
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis and provides practical solutions.
Low Yield in Bromination (Step 1)
-
Q: My yield of 4-Bromo-2-chloro-6-fluoroaniline is lower than expected. What could be the cause?
-
A: Low yields in this step are often due to incomplete reaction or the formation of di-brominated byproducts.
-
Incomplete Reaction: Ensure the bromine is added slowly and at a low temperature to prevent its evaporation. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, you can extend the stirring time at room temperature.
-
Di-bromination: Over-bromination can occur if an excess of bromine is used or if the reaction temperature is too high. Use the stoichiometric amount of bromine and maintain the temperature at 0-5 °C during addition. The electron-donating amino group strongly activates the ring, making it susceptible to multiple halogenations.[2]
-
-
Difficulties in Iodination (Step 2)
-
Q: The iodination reaction is sluggish and gives a mixture of products. How can I improve this?
-
A: Iodination with ICl can sometimes be challenging.
-
Reaction Rate: Ensure the reaction is heated to the recommended temperature of 80 °C. A lower temperature will result in a very slow reaction rate.
-
Product Mixture: The purity of the starting material from the previous step is crucial. Any impurities can lead to side reactions. Ensure your 4-Bromo-2-chloro-6-fluoroaniline is of high purity before proceeding. The regioselectivity of the iodination is directed by the activating amino group and the deactivating halogens. Incorrect starting material will lead to a different isomer.
-
-
Problems with the Sandmeyer Reaction (Step 3)
-
Q: The final Sandmeyer-type reaction has a low yield and produces a lot of tar-like byproducts. What can I do?
-
A: The Sandmeyer reaction is a powerful but often sensitive reaction.[3][4] Low yields and byproduct formation are common issues.
-
Diazonium Salt Instability: The diazonium salt intermediate can be unstable at higher temperatures. While this one-pot method operates at a higher temperature, it is designed to have the iodination occur immediately after the diazonium salt is formed.[1] Ensure the sodium nitrite is added slowly and the temperature is carefully controlled.
-
Side Reactions: Azo coupling, where the diazonium salt reacts with the starting aniline, is a common side reaction. The one-pot method with immediate reaction with iodide helps to minimize this.[1]
-
Tar Formation: Tar-like substances are often polymeric materials resulting from decomposition of the diazonium salt. Ensure efficient stirring and controlled temperature to minimize decomposition.
-
Catalyst: The use of cuprous iodide (CuI) is catalytic and crucial for the reaction to proceed efficiently.[1] Ensure it is added before the diazotization begins.
-
-
Caption: Troubleshooting decision tree for the Sandmeyer reaction step.
Purification Challenges
-
Q: I am having difficulty purifying the final product. What are the best methods?
-
A: Polysubstituted halogenated benzenes can be challenging to purify due to their similar polarities.
-
Column Chromatography: This is a reliable method. A non-polar eluent system, such as hexane with a small amount of ethyl acetate, should provide good separation.
-
Vacuum Distillation: If you have a sufficient quantity of the crude product, vacuum distillation can be very effective for removing less volatile impurities. The boiling point of the target molecule will be high, so a good vacuum is necessary.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol or methanol) can be an effective final purification step.
-
-
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Expected Yield |
| 1 | 2-Chloro-4-fluoroaniline | Br₂, Acetic Acid | 4-Bromo-2-chloro-6-fluoroaniline | 80-90% |
| 2 | 4-Bromo-2-chloro-6-fluoroaniline | ICl, Acetic Acid | 4-Bromo-2-chloro-6-fluoro-3-iodoaniline | 70-85% |
| 3 | 4-Bromo-2-chloro-6-fluoro-3-iodoaniline | NaNO₂, H₂SO₄, CuI, KI | This compound | 75-85%[1] |
Note: Yields are estimates and can vary based on experimental conditions and scale.
Mechanistic Insight: The Sandmeyer Reaction
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The key steps are:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas.
-
Halogen Transfer: The aryl radical abstracts a halogen atom from a copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product.[3]
Caption: Simplified mechanism of the Sandmeyer reaction.
References
Sources
- 1. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 2. WO1991011430A1 - Halogenation of aromatic amine compounds - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Minimizing Homocoupling Byproducts in Polyhaloarene Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of polyhaloarenes. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the persistent challenge of homocoupling byproduct formation in cross-coupling reactions. By understanding the underlying mechanisms and implementing the targeted solutions presented here, you can significantly improve the selectivity and yield of your desired polyhalogenated products.
Introduction: The Challenge of Homocoupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] However, a common and often frustrating side reaction is homocoupling, where two molecules of the same coupling partner react to form a symmetrical dimer.[2] This not only consumes valuable starting materials but also complicates the purification of the desired product. In the context of polyhaloarene synthesis, where precise control over regioselectivity is paramount, minimizing homocoupling is a critical objective.[3]
This guide will dissect the common causes of homocoupling across various cross-coupling reactions and provide actionable, evidence-based strategies to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of homocoupling in palladium-catalyzed cross-coupling reactions?
A1: Homocoupling primarily arises from several key factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of organometallic reagents.[4] Therefore, rigorous deoxygenation of solvents and reagents and maintaining an inert atmosphere are crucial.[2][5]
-
Use of Pd(II) Precatalysts: Some Pd(II) precatalysts can directly react with the organometallic coupling partner, leading to homocoupling and the in-situ generation of the active Pd(0) catalyst.[4]
-
Suboptimal Reaction Conditions: Factors such as inappropriate choice of base, solvent, temperature, or a high catalyst loading can create conditions that favor homocoupling pathways over the desired cross-coupling.[4][6]
-
Catalyst Decomposition: The formation of inactive palladium species, such as palladium black, can sometimes catalyze homocoupling reactions.[2][7]
Q2: How does the choice of palladium source and ligand influence homocoupling?
A2: The palladium source and the nature of the coordinating ligand are critical parameters in controlling selectivity.
-
Palladium Source: Directly using a Pd(0) source, such as Pd(PPh₃)₄, or a precatalyst that rapidly and cleanly generates the active Pd(0) species can minimize the concentration of Pd(II) that may induce homocoupling.[4]
-
Ligand Properties: Bulky and electron-rich phosphine ligands can stabilize the monoligated palladium species, which can influence the relative rates of the catalytic cycle steps and potentially disfavor pathways leading to dimer formation.[4][8] The choice of ligand can be highly substrate-dependent and may require screening to find the optimal conditions.[9][10][11]
Q3: Can additives be used to suppress homocoupling?
A3: Yes, certain additives can be highly effective.
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing the homocoupling of boronic acids in Suzuki-Miyaura couplings.[12]
-
Copper(I) Co-catalyst: In Stille couplings, the addition of a copper(I) co-catalyst like CuI can accelerate the desired transmetalation step, helping it to outcompete the homocoupling pathway.[2][13] However, in Sonogashira couplings, the copper co-catalyst can promote the oxidative homocoupling of the alkyne (Glaser coupling).[5][7]
-
Chloride Salts: In Stille reactions, lithium chloride can be a powerful rate accelerant, which can help the desired cross-coupling outpace homocoupling.[13]
Troubleshooting Guides: Reaction-Specific Strategies
This section provides detailed troubleshooting guides for common cross-coupling reactions used in polyhaloarene synthesis.
Scenario 1: Excessive Homocoupling in Suzuki-Miyaura Coupling
Problem: You are observing a significant amount of biaryl byproduct from the homocoupling of your boronic acid reagent.
Root Cause Analysis: The homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[14] The mechanism can involve a sequential transmetalation of two boronic acid molecules with a Pd(II) center, followed by reductive elimination.[12][15][16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura homocoupling.
Detailed Protocols & Explanations:
-
Protocol 1: Rigorous Exclusion of Oxygen
-
Degassing: Thoroughly degas all solvents and liquid reagents by three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[2]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox.
-
-
Protocol 2: Catalyst and Ligand Optimization
-
Catalyst Choice: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).[4]
-
Ligand Screening: For polyhaloarenes, where selective coupling at a specific halogen is desired, ligand choice is crucial.[3][10] Screen a panel of ligands, including bulky, electron-rich phosphines (e.g., XPhos, SPhos) which can promote the desired oxidative addition and reductive elimination steps over homocoupling pathways.[8]
-
Causality: Pd(II) precatalysts can directly engage in a catalytic cycle with the boronic acid to produce the homocoupled product.[12] Using a Pd(0) source bypasses this initial homocoupling-prone step. The ligand influences the steric and electronic environment of the palladium center, thereby affecting the rates of the elementary steps in both the cross-coupling and homocoupling cycles.[10]
-
-
Protocol 3: Additive Intervention
-
Reducing Agent: Add a mild reducing agent like potassium formate (1.0-1.5 equivalents) to the reaction mixture before adding the palladium catalyst.
-
Causality: The reducing agent helps to keep the palladium in its active Pd(0) oxidation state, minimizing the concentration of Pd(II) available to catalyze homocoupling.[12]
-
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Parameter | Condition A (High Homocoupling) | Condition B (Optimized) | Rationale |
| Atmosphere | Air/Nitrogen blanket | Argon (sparged solvents) | Rigorous oxygen exclusion prevents Pd(0) oxidation.[14][18] |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (2 mol%) | Pd(0) source avoids direct reaction with boronic acid.[4] |
| Additive | None | Potassium Formate (1.2 equiv) | Reduces residual Pd(II) to active Pd(0).[12] |
| Yield (Cross-coupled) | 45% | 85% | |
| Yield (Homocoupled) | 30% | <5% |
Scenario 2: Glaser-Hay Homocoupling in Sonogashira Reactions
Problem: Your primary product is the homocoupled diyne from your terminal alkyne.
Root Cause Analysis: The formation of a 1,3-diyne, known as Glaser-Hay coupling, is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen and a copper(I) cocatalyst.[5][7] The copper acetylide intermediate can undergo oxidative dimerization.[5]
Troubleshooting Workflow:
Caption: Decision tree for minimizing Glaser coupling.
Detailed Protocols & Explanations:
-
Protocol 1: Strict Anaerobic Conditions
-
Inert Atmosphere: Ensure all solvents and the reaction headspace are free of oxygen by using degassed solvents and maintaining a positive pressure of argon or nitrogen.[5][7]
-
Causality: Oxygen is the oxidant in the oxidative homocoupling of copper acetylides. Its exclusion is the most critical factor in preventing Glaser coupling.[5]
-
-
Protocol 2: Management of Copper Co-catalyst
-
Protocol 3: Slow Addition of the Alkyne
-
Syringe Pump Addition: Add the terminal alkyne to the reaction mixture via a syringe pump over several hours.
-
Causality: Slow addition keeps the instantaneous concentration of the alkyne low, which kinetically favors the cross-coupling pathway with the aryl halide over the second-order homocoupling pathway.[7]
-
Experimental Protocol: Copper-Free Sonogashira Coupling to Minimize Homocoupling [5]
-
Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the polyhaloarene (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and degassed anhydrous triethylamine (5 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
Scenario 3: Wurtz-Type Homocoupling in Grignard Reagent Formation
Problem: You are forming a significant amount of homocoupled byproduct (R-R) from your organic halide during the preparation of a Grignard reagent for subsequent cross-coupling.
Root Cause Analysis: Wurtz-type coupling occurs when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted organic halide.[19][20] This is often exacerbated by high local concentrations of the organic halide and elevated temperatures.[19][21]
Troubleshooting Workflow:
Caption: Troubleshooting Wurtz coupling in Grignard formation.
Detailed Protocols & Explanations:
-
Protocol 1: Controlled Reagent Addition and Temperature
-
Slow Addition: Add the organic halide, dissolved in an appropriate ether solvent, dropwise to a suspension of activated magnesium turnings.[19] The rate of addition should be slow enough to maintain a gentle reflux without the need for external heating.
-
Temperature Management: Maintain a low and controlled reaction temperature, especially for reactive halides. Use an ice bath to dissipate the heat generated from the exothermic reaction.[19]
-
-
Protocol 2: Solvent Selection
-
Solvent Choice: For particularly reactive halides, such as benzylic or allylic halides, consider using 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether instead of Tetrahydrofuran (THF).[19]
-
Causality: The choice of solvent can significantly influence the rate of Wurtz coupling. For some substrates, THF can promote this side reaction more than other etheral solvents.[19]
-
Experimental Protocol: Minimizing Wurtz Coupling in Benzyl Grignard Formation [19]
-
Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equiv) in the flask. Add a small crystal of iodine and gently warm under a nitrogen flow until the iodine sublimes. Allow to cool.
-
Initiation: Add a small portion of a solution of benzyl chloride (1.0 equiv) in 2-MeTHF to the activated magnesium.
-
Slow Addition: Once the reaction initiates (as indicated by cloudiness and gentle reflux), add the remaining benzyl chloride solution dropwise over 40-60 minutes, maintaining the temperature below 10°C with an ice bath.
-
Completion: After the addition is complete, stir the resulting gray suspension for an additional 30 minutes at 0°C.
Conclusion
The formation of homocoupling byproducts is a multifaceted problem in the synthesis of polyhaloarenes, with the root causes often linked to reaction atmosphere, catalyst choice, and reaction conditions. By systematically addressing these factors through the targeted troubleshooting strategies outlined in this guide, researchers can significantly enhance the selectivity and efficiency of their cross-coupling reactions. A thorough understanding of the underlying mechanistic principles is paramount to developing robust and reproducible synthetic protocols.
References
- Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
- Benchchem. (2025). Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ACS Publications. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
- ACS Publications. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
- ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.
- MDPI. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Benchchem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.
- PubMed. (2012). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides.
- eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Wikipedia. (n.d.). Stille reaction.
- Benchchem. (n.d.). Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol.
- Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- PMC. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Benchchem. (n.d.). Grignard Reaction Technical Support Center: Minimizing Byproduct Formation in Alkene Synthesis.
- Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
- ResearchGate. (2026). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. escholarship.org [escholarship.org]
- 11. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. arodes.hes-so.ch [arodes.hes-so.ch]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Stability of 1-Bromo-2-chloro-4-fluoro-3-iodobenzene under basic conditions
Welcome to the dedicated technical support guide for 1-Bromo-2-chloro-4-fluoro-3-iodobenzene (CAS: 1000573-03-4). This versatile, polyhalogenated aromatic compound is a powerful building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern offers a platform for highly selective and sequential reactions. However, the same features that make it so useful also necessitate a nuanced understanding of its stability, especially under basic conditions.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the complexities of working with this reagent and ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during reactions involving this compound under basic conditions. The advice provided is based on mechanistic principles and proven laboratory practices.
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) at the iodine position is suffering from low yield and significant starting material decomposition. What is the likely cause?
Answer: This is a common issue that typically points to one of two problems: inappropriate base selection or competing side reactions. The Carbon-Iodine bond is the most reactive site for oxidative addition in cross-coupling catalysis, but its stability is highly dependent on the reaction environment.
-
Causality—Base Strength and Type: While a base is essential for the catalytic cycle (e.g., to facilitate transmetalation), an overly strong or poorly soluble base can promote undesirable side reactions. Strong bases like alkoxides (e.g., NaOtBu) or hydroxides (NaOH, KOH) can initiate two primary degradation pathways:
-
Benzyne Formation: Abstraction of a proton ortho to a halogen (at C5, adjacent to iodine) can lead to an elimination-addition (benzyne) pathway, especially at elevated temperatures.[3][4] This highly reactive intermediate will be trapped by any available nucleophile, leading to a mixture of unwanted products.[5][6]
-
Hydrodehalogenation: In the presence of a palladium catalyst and a hydrogen source (e.g., protic solvents, amines, or even water), reductive cleavage of the C-I or C-Br bonds can occur, replacing the halogen with hydrogen.[7][8] Strong bases can exacerbate this process.
-
-
Troubleshooting Protocol & Recommendations:
-
Switch to a Milder Base: Immediately switch to inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These provide sufficient basicity for the catalytic cycle with a significantly lower risk of inducing side reactions.
-
Optimize Solvent: Ensure you are using anhydrous, deoxygenated solvents. Protic solvents or residual water can be detrimental. Aprotic polar solvents like dioxane, THF, or DMF are generally preferred.
-
Control Temperature: Do not overheat the reaction. Many cross-coupling reactions on this substrate can proceed efficiently at temperatures between 60-90 °C. Run a temperature screen starting from a lower temperature.
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst can influence stability. More electron-rich and bulky ligands can sometimes stabilize the catalytic intermediates and prevent side reactions.
-
Question 2: I am observing a mixture of regioisomers in my product after reacting the substrate with a strong, non-nucleophilic base like LDA or LHMDS. Why is the reaction not selective?
Answer: The formation of a regioisomeric mixture when using a strong, hindered base is a classic hallmark of a reaction proceeding through a benzyne intermediate.[4][9] Your starting material has two aromatic protons, one at the C5 position (ortho to iodine) and one at the C6 position (ortho to bromine).
-
Mechanistic Explanation:
-
Deprotonation: A strong base like Lithium Diisopropylamide (LDA) will abstract one of the acidic aromatic protons. The acidity of these protons is enhanced by the inductive effect of the adjacent halogens.
-
Halide Elimination & Benzyne Formation: Following deprotonation, the resulting aryl anion rapidly eliminates the adjacent halide (the best leaving group, which is iodide or bromide) to form one of two possible benzyne intermediates.
-
Nucleophilic Attack: The nucleophile present in your reaction (or the base itself) can then attack either carbon of the strained "triple bond" of the benzyne.[6] This lack of regioselectivity in the addition step leads directly to the formation of at least two different products.
-
-
Troubleshooting Protocol & Recommendations:
-
Avoid Strong Amide Bases: If your goal is not to generate a benzyne, you must avoid bases like NaNH₂, LDA, and related strong amides.
-
Directed Ortho-Metalation: If your goal is functionalization at a specific C-H position, consider a directed ortho-metalation strategy if you have a directing group, or switch to a completely different synthetic approach that relies on the inherent reactivity of the C-halogen bonds (e.g., cross-coupling or halogen-metal exchange with reagents like n-BuLi at very low temperatures, which can sometimes be selective).
-
Temperature Control: If you must use a strong base, conduct the reaction at extremely low temperatures (e.g., -78 °C or lower) to potentially favor kinetic control or a selective halogen-metal exchange over proton abstraction.
-
Question 3: I am attempting a selective reaction at the C-Br bond after functionalizing the C-I bond, but I am seeing loss of bromine (hydrodebromination). What conditions favor this side reaction?
Answer: Hydrodebromination is a known side reaction for aryl bromides, especially in the presence of palladium catalysts.[7] While the C-Br bond is significantly more stable than the C-I bond, it is still susceptible to reduction under certain conditions.
-
Contributing Factors:
-
Catalyst Loading and Type: High loadings of palladium catalyst, particularly Pd/C, can be very active for hydrodehalogenation.
-
Hydrogen Source: The most critical factor is the presence of a hydrogen donor. Common sources include:
-
Formate Salts or Formic Acid: Often used as reducing agents.
-
Alcohols (e.g., isopropanol): Can act as hydrogen donors, especially at higher temperatures.
-
Amines and Hydrazine: Can also serve as hydrogen sources.
-
Molecular Hydrogen (H₂): If used in a subsequent step or present as a contaminant.
-
-
Basic Conditions: Strong alkaline conditions can promote the catalytic hydrodehalogenation process.[8]
-
-
Preventative Measures:
-
Select a Different Catalyst System: Switch from heterogeneous catalysts like Pd/C to homogeneous catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) which are generally less prone to hydrodehalogenation.
-
Eliminate Hydrogen Sources: Use rigorously anhydrous and aprotic solvents (e.g., THF, Dioxane, Toluene). If an amine base is required for your reaction, consider using a tertiary amine that is less likely to act as a hydrogen donor.
-
Use a Stoichiometric Reductant if Necessary: If a reduction is intended elsewhere in the molecule, ensure it is chemoselective and will not affect the aryl halides.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the stability and handling of this compound.
Q1: What is the general order of halogen reactivity on this molecule?
The reactivity of the halogens on the benzene ring is dictated by the Carbon-Halogen bond dissociation energy. For the most common and synthetically useful reactions, the order is: Iodine > Bromine >> Chlorine >>> Fluorine This predictable selectivity is the primary reason this molecule is a valuable synthetic intermediate, allowing for sequential, site-selective modifications. For instance, the C-I bond can be selectively targeted in cross-coupling reactions while leaving the C-Br, C-Cl, and C-F bonds intact.
Q2: Which bases are considered "safe" for maintaining the stability of the molecule during cross-coupling reactions?
"Safe" bases are those that are strong enough to facilitate the desired reaction (e.g., cross-coupling) but not strong enough to cause deprotonation of the aromatic ring (leading to benzyne formation) or other degradation pathways.
| Base Type | Examples | pKa (of Conjugate Acid) | Recommended Use & Precautions |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | ~10.3 | Excellent first choice. Widely used, generally safe, and effective for most Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Cesium carbonate is more soluble and can sometimes improve rates. |
| Inorganic Phosphates | K₃PO₄ | ~12.3 | Very common and effective. Often used in Suzuki and Buchwald-Hartwig aminations. Considered a mild and safe choice. |
| Organic Amines | Et₃N, DIPEA | ~11 | Primarily used as HCl scavengers in reactions like Sonogashira and Heck. Not typically strong enough to cause degradation. |
| Alkoxides | NaOtBu, KOtBu | ~17-19 | Use with extreme caution. These are very strong bases and should generally be avoided unless specifically required by a well-established protocol, as they significantly increase the risk of benzyne formation and other side reactions. |
Q3: How does the fluorine atom influence the molecule's stability and reactivity?
The fluorine atom plays a crucial, dual role:
-
Electronic Effect: Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect).[10] This effect lowers the electron density of the entire aromatic ring, which can increase the acidity of the C-H protons and make the ring more susceptible to certain types of nucleophilic attack.[11]
-
Bond Strength: The Carbon-Fluorine bond is exceptionally strong and is generally unreactive under the conditions used to modify the other C-X bonds.[12] It is a very poor leaving group in both nucleophilic aromatic substitution and metal-catalyzed reactions. This inertness is a key synthetic advantage.
Q4: Can this molecule undergo Nucleophilic Aromatic Substitution (SNAr)?
While the four halogen substituents make the aromatic ring electron-deficient, a classic SNAr (addition-elimination) reaction is generally difficult on this substrate.[13][14] SNAr reactions typically require a potent electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[15][16] While possible under very harsh conditions (high temperature and a very strong nucleophile), other reaction pathways (like benzyne formation or cross-coupling) are far more likely to occur under typical basic conditions.
Visualizing Reaction Pathways
The following diagram illustrates the primary reaction pathways for this compound under different basic conditions.
Caption: Reaction pathways for the title compound under various basic conditions.
Experimental Protocol: Selective Sonogashira Coupling at the C-I Position
This protocol provides a reliable method for selectively functionalizing the C-I bond while preserving the other halogens.
Objective: To couple this compound with trimethylsilylacetylene.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous, deoxygenated Toluene
-
Schlenk flask or similar reaction vessel, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere of argon, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent & Reagent Addition: Add anhydrous, deoxygenated toluene via syringe, followed by triethylamine and trimethylsilylacetylene.
-
Degassing (Critical Step): Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed. Alternatively, bubble argon through the stirred solution for 20-30 minutes.
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Purification: Wash the organic filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Causality Behind Choices:
-
Base (Et₃N): Triethylamine is a mild organic base sufficient to act as an HCl scavenger in the Sonogashira catalytic cycle without being strong enough to cause deprotonation of the aromatic ring.
-
Catalyst System (Pd/Cu): The classic Pd/Cu co-catalyst system is highly efficient for the coupling of terminal alkynes with aryl iodides.
-
Temperature (60 °C): This moderate temperature provides enough energy for the catalytic cycle to proceed efficiently while minimizing the risk of thermal degradation or side reactions like benzyne formation.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. iris.unive.it [iris.unive.it]
- 8. Hydrodehalogenation of polychlorinated aromatic halides by hypophosphite with Pd/C catalyst under multiphase conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Validation & Comparative
A Comparative Guide to the GC-MS Fragmentation Patterns of Polyhalogenated Benzenes with a Focus on 1-Bromo-2-chloro-4-fluoro-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fingerprint of a Molecule
In the realm of molecular characterization, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique, prized for its ability to separate complex mixtures and provide structural information with high sensitivity. The mass spectrum generated for a given molecule is often referred to as its "molecular fingerprint," a unique pattern of fragments that, when expertly interpreted, can reveal the intricate details of its structure. This is particularly true for halogenated aromatic compounds, which are prevalent in pharmaceuticals, agrochemicals, and environmental contaminants. Their analysis and characterization are therefore of paramount importance.
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of the complex polyhalogenated benzene, 1-Bromo-2-chloro-4-fluoro-3-iodobenzene. To provide a comprehensive understanding, we will compare its expected fragmentation with the experimentally determined patterns of several simpler, yet structurally relevant, halogenated benzenes: bromobenzene, chlorobenzene, 1,2-dichlorobenzene, and 4-fluoroiodobenzene. Through this comparative approach, we will elucidate the fundamental principles that govern the fragmentation of these molecules and highlight the unique characteristics imparted by the presence of multiple, diverse halogen substituents.
Theoretical Framework: Principles of Electron Ionization and Halogen Fragmentation
Under electron ionization (EI) conditions, typically at 70 eV, the analyte molecule is bombarded with high-energy electrons. This results in the ejection of an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•+).[1] The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral species. The mass-to-charge ratio (m/z) of these charged fragments is detected, generating the mass spectrum.
For halogenated aromatic compounds, the fragmentation is primarily dictated by the strength of the carbon-halogen (C-X) bonds. The general trend for C-X bond dissociation energy is C-F > C-Cl > C-Br > C-I. Consequently, the most probable initial fragmentation event is the cleavage of the weakest C-X bond, leading to the loss of the largest, most labile halogen as a radical. This principle forms the basis for predicting the fragmentation pathways of polyhalogenated benzenes.
Another critical aspect in the interpretation of mass spectra of halogenated compounds is the characteristic isotopic distribution of chlorine and bromine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in an M+2 peak with an intensity of about one-third of the M peak for fragments containing one chlorine atom.[2][3] Bromine also has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), leading to a nearly 1:1 intensity ratio for the M and M+2 peaks in bromine-containing fragments.[4][5] Fluorine and iodine, on the other hand, are monoisotopic (¹⁹F and ¹²⁷I, respectively) and do not produce these characteristic M+2 patterns.[6]
Predicted Fragmentation of this compound
The molecular formula for this compound is C₆H₂BrClFI, with a monoisotopic mass of approximately 333.81 g/mol . The fragmentation is expected to proceed in a stepwise manner, initiated by the loss of the most labile halogen, iodine.
Proposed Fragmentation Pathway:
-
Formation of the Molecular Ion (M•+): The initial event is the ionization of the molecule to form the molecular ion at m/z 334 (for the most abundant isotopes ⁷⁹Br and ³⁵Cl). Due to the presence of bromine and chlorine, a complex isotopic cluster will be observed for the molecular ion peak.
-
Loss of Iodine Radical (I•): The C-I bond is the weakest, making the loss of an iodine radical the most favorable initial fragmentation step. This will result in a prominent fragment ion at m/z 207 ([C₆H₂BrClF]⁺).
-
Loss of Bromine Radical (Br•): The resulting [M-I]⁺ fragment is expected to subsequently lose a bromine radical, the next most labile halogen. This will generate a fragment at m/z 128 ([C₆H₂ClF]⁺).
-
Loss of Chlorine Radical (Cl•): Following the loss of bromine, the [M-I-Br]⁺ fragment will likely lose a chlorine radical, leading to a fragment at m/z 93 ([C₆H₂F]⁺).
-
Benzene Ring Fission: The remaining fluorinated phenyl cation can undergo further fragmentation, such as the loss of a neutral acetylene (C₂H₂) molecule, to produce a fragment at m/z 67.
This proposed fragmentation cascade is illustrated in the diagram below.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Table 1: Predicted Key Fragments for this compound
| m/z (most abundant isotopes) | Proposed Fragment Ion | Comments |
| 334 | [C₆H₂⁷⁹Br³⁵ClFI]•⁺ | Molecular Ion (M•⁺) |
| 207 | [C₆H₂⁷⁹Br³⁵ClF]⁺ | Loss of Iodine radical from M•⁺ |
| 128 | [C₆H₂³⁵ClF]⁺ | Loss of Bromine radical from [M-I]⁺ |
| 93 | [C₆H₂F]⁺ | Loss of Chlorine radical from [M-I-Br]⁺ |
| 67 | [C₄H]⁺ | Loss of acetylene from [M-I-Br-Cl]⁺ |
Comparative Analysis with Simpler Halogenated Benzenes
To contextualize the predicted fragmentation of our target molecule, it is instructive to compare it with the known fragmentation patterns of simpler halogenated benzenes. This comparison will illustrate the influence of each halogen on the overall fragmentation and highlight the additive nature of their effects in polyhalogenated systems.
Table 2: Comparison of Key Fragments of Selected Halogenated Benzenes
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Structures | Source |
| Bromobenzene | 156/158 | 77 ([C₆H₅]⁺) | [7] |
| Chlorobenzene | 112/114 | 77 ([C₆H₅]⁺) | [2] |
| 1,2-Dichlorobenzene | 146/148/150 | 111/113 ([C₆H₄Cl]⁺), 75 ([C₆H₃]⁺) | [8] |
| 4-Fluoroiodobenzene | 222 | 95 ([C₆H₄F]⁺) | [9] |
Analysis of Comparative Data:
-
Monohalogenated Benzenes (Bromobenzene and Chlorobenzene): Both bromobenzene and chlorobenzene exhibit a straightforward fragmentation pattern dominated by the loss of the halogen radical to form the stable phenyl cation at m/z 77.[2][7] The molecular ion peaks clearly show the characteristic isotopic patterns for bromine (M+ and M+2 at ~1:1 ratio) and chlorine (M+ and M+2 at ~3:1 ratio).[2][5]
-
Dihalogenated Benzene (1,2-Dichlorobenzene): The mass spectrum of 1,2-dichlorobenzene shows a more complex pattern. The molecular ion cluster appears at m/z 146, 148, and 150, consistent with the presence of two chlorine atoms. The primary fragmentation is the loss of a chlorine radical to form the chlorophenyl cation at m/z 111/113.[8] A subsequent loss of another chlorine radical or HCl can also be observed.
-
Mixed Halogenated Benzene (4-Fluoroiodobenzene): In 4-fluoroiodobenzene, the much weaker C-I bond dictates the primary fragmentation. The dominant fragmentation is the loss of the iodine radical to form the fluorophenyl cation at m/z 95.[9] The C-F bond is very strong, and thus the loss of a fluorine radical is not a significant fragmentation pathway.
The fragmentation pathway of 1,2-dichlorobenzene provides a good visual contrast to the predicted pathway of our more complex target molecule.
Caption: Fragmentation pathway for 1,2-Dichlorobenzene.
Experimental Protocol for GC-MS Analysis
The following is a generalized protocol for the GC-MS analysis of polyhalogenated aromatic compounds. It is intended as a starting point and may require optimization for specific instrumentation and analytical goals.
1. Sample Preparation:
-
Dissolution: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or hexane.
-
Dilution: Serially dilute the stock solution to a working concentration of 1-10 µg/mL for analysis.
-
Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog) at a known concentration.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: An Agilent 8890 GC System or equivalent.[10]
-
Mass Spectrometer: An Agilent 5977B single quadrupole mass spectrometer or equivalent, with an electron impact (EI) source.[10]
-
Column: A non-polar capillary column, such as an EquityTM-5 (30 m x 0.25 mm x 0.25 µm), is suitable for separating these types of compounds.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Splitless injection mode is recommended for trace analysis to maximize sensitivity. Injector temperature should be set to 280-300 °C.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify the molecular ion peak, considering the isotopic patterns of bromine and chlorine.
-
Propose fragmentation pathways based on the observed fragment ions and established principles of mass spectrometry.
-
Compare the obtained spectrum with library spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[6][11]
Conclusion
The GC-MS fragmentation of polyhalogenated benzenes is a predictable process governed by the relative strengths of the carbon-halogen bonds and the characteristic isotopic abundances of chlorine and bromine. For this compound, the fragmentation cascade is expected to be initiated by the facile cleavage of the C-I bond, followed by the sequential loss of bromine and chlorine. The strong C-F bond is anticipated to remain intact in the major fragment ions.
By comparing this predicted pattern with the known fragmentation of simpler halogenated benzenes, we gain a deeper understanding of the factors that influence molecular fragmentation in the mass spectrometer. This knowledge is crucial for the confident identification and structural elucidation of novel halogenated compounds in various scientific disciplines, from drug discovery to environmental monitoring. The provided experimental protocol offers a robust starting point for researchers seeking to analyze these challenging yet important molecules.
References
-
Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification. Retrieved from [Link]
-
MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
Journal of Chemical Education. (2000, November 1). No, the Molecular Mass of Bromobenzene Is Not 157 amu: An Exercise in Mass Spectrometry and Isotopes for Early General Chemistry. Retrieved from [Link]
-
ResearchGate. (2014, August). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Retrieved from [Link]
-
Restek. (n.d.). 1,2-Dichlorobenzene. Retrieved from [Link]
-
Proprep. (n.d.). Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dichlorobenzene. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, bromo-. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,2-Dichlorobenzene-D4. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, July 24). Br and Cl. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from [Link]
-
The Journal of Chemical Physics. (1984, March 1). Unimolecular dissociation rates of the chlorobenzene cation prepared by multiphoton ionization. Retrieved from [Link]
-
YouTube. (2018, August 14). mass spectrometry examples 2. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, bromo-. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]
-
The International Journal of Engineering and Science (IJES). (2024, July 12). The study of reaction of 1,2-dichlorobenzene with ozone. Retrieved from [Link]
-
YouTube. (2024, May 24). Mass spectrum of molecules with 1Br and 1Cl. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-chlorobenzene. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-FLUOROIODOBENZENE. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluoroiodobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-fluoro-2-iodo-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene. Retrieved from [Link]
-
PubChem. (2018, September 17). NIST Mass Spectrometry Data Center. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene. Retrieved from [Link]
-
Agilent. (n.d.). GC and GC/MS Applications. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1,2-dichloro-. Retrieved from [Link]
-
University of Texas at Arlington. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Retrieved from [Link]
-
Metware Biotechnology. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]
-
NIST. (n.d.). Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
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A Comparative Guide to HPLC Method Development for Purity Analysis of 1-Bromo-2-chloro-4-fluoro-3-iodobenzene
Introduction
In the landscape of modern pharmaceutical and agrochemical research, the molecular scaffold of halogenated benzenes is of paramount importance. 1-Bromo-2-chloro-4-fluoro-3-iodobenzene, a tetra-substituted aromatic compound, serves as a highly versatile building block in the synthesis of complex target molecules.[1][2] Its unique substitution pattern allows for selective, stepwise functionalization, making it a valuable intermediate in drug discovery and development.[2] Consequently, the purity of this starting material is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product.
The analysis of such a compound presents a unique set of challenges. Its high degree of halogenation results in a non-polar, hydrophobic molecule that demands careful consideration of chromatographic conditions to achieve adequate retention and resolution from closely related structural isomers or process impurities.[3][4] This guide provides a systematic, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the development of a robust, specific, and stability-indicating purity method for this compound. We will move beyond a simple recitation of steps to explore the underlying chromatographic principles, justifying each experimental choice to empower researchers in developing truly reliable analytical methods.
The Strategic Framework for HPLC Method Development
A successful HPLC method is not discovered by chance; it is engineered through a logical and systematic process. The workflow begins with understanding the analyte and culminates in a validated, robust method capable of consistently assessing product quality.
Caption: A systematic workflow for HPLC method development.
Analyte Physicochemical Properties
This compound (C₆H₂BrClFI, MW ≈ 335.34 g/mol ) is a non-polar molecule, readily soluble in common organic solvents like acetonitrile and methanol.[5] Its aromatic structure provides a strong chromophore, making it an ideal candidate for UV-based detection. A preliminary UV scan is recommended to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for both the active pharmaceutical ingredient (API) and potential impurities.
Mode and Detector Selection
Given the analyte's non-polar nature, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate chromatographic mode.[6][7][8] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar, leading to the retention of hydrophobic compounds.[6]
A Diode Array Detector (DAD) , also known as a Photodiode Array (PDA) detector, is the preferred choice. It not only quantifies the analyte at a specific wavelength but also provides spectral data across a range. This is invaluable for peak purity assessments and for identifying co-eluting impurities, a cornerstone of developing a trustworthy, stability-indicating method.[9][10]
Comparative Analysis of Stationary Phases
The choice of stationary phase is the most critical factor influencing selectivity in RP-HPLC. For a polysubstituted aromatic compound, exploring phases beyond the standard C18 is essential. The primary interaction in RP-HPLC is hydrophobicity, but secondary interactions like π-π and dipole-dipole forces can be exploited to resolve challenging impurity profiles.[11][12]
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A Comparative Kinetic Analysis of Oxidative Addition to Carbon-Iodine and Carbon-Bromine Bonds
A Technical Guide for Researchers in Catalysis and Drug Development
In the landscape of cross-coupling reactions, the activation of carbon-halogen (C-X) bonds via oxidative addition to a low-valent transition metal center is a pivotal and often rate-determining step. The choice of the aryl halide substrate, specifically whether to employ an iodide or a bromide, can profoundly impact reaction kinetics and overall efficiency. This guide provides an in-depth comparative analysis of the kinetics of oxidative addition to carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, supported by experimental data and mechanistic insights to inform rational catalyst design and reaction optimization.
Theoretical Framework: Understanding the Energetics of C-X Bond Cleavage
Oxidative addition involves the formal insertion of a metal center into a covalent bond, leading to an increase in both the metal's oxidation state and coordination number. The facility of this process is intrinsically linked to the strength of the C-X bond being cleaved. The bond dissociation energies (BDEs) for C-I and C-Br bonds in representative aryl halides are a critical starting point for understanding their relative reactivity.
Generally, the C-I bond is significantly weaker than the C-Br bond. For instance, the BDE of the C-I bond in iodobenzene is approximately 280 kJ/mol, whereas the C-Br bond in bromobenzene is around 330 kJ/mol. This difference of roughly 50 kJ/mol suggests that, thermodynamically, the cleavage of a C-I bond should be more favorable and thus proceed at a faster rate. This fundamental energetic difference is the primary driver for the generally observed reactivity trend in oxidative addition: Ar-I > Ar-Br > Ar-Cl > Ar-F.[1]
The mechanism of oxidative addition of aryl halides can proceed through several pathways, including a concerted three-center transition state, an SN2-type nucleophilic attack, or a radical pathway. For Pd(0) and Ni(0) complexes, the concerted and SN2-type mechanisms are most commonly invoked. In both scenarios, the electron-rich metal center donates electron density into the σ* antibonding orbital of the C-X bond, facilitating its cleavage. The lower energy of the σ* orbital of the C-I bond compared to the C-Br bond makes it a better acceptor of electron density from the metal, thus lowering the activation barrier for oxidative addition.
Comparative Kinetic Data: A Quantitative Look at Reactivity
Experimental and computational studies consistently demonstrate the superior reactivity of aryl iodides over aryl bromides in oxidative addition reactions. This is reflected in both the reaction rates and the activation barriers.
A computational study on the oxidative addition of phenyl halides to a Ni(0) complex, [Ni(PMe3)3], provides a clear quantitative comparison of the activation free energies (ΔG‡):
| Aryl Halide | ΔG‡ (kcal/mol) |
| Ph-I | 16.2 |
| Ph-Br | 15.0 |
| Ph-Cl | 14.9 |
| Table 1: Calculated activation free energies for the oxidative addition of phenyl halides to [Ni(PMe3)3]. Data sourced from computational studies.[2][3] |
Interestingly, while the general trend of C-I being more reactive than C-Br holds true in many experimental contexts, the computational data in Table 1 for this specific nickel system shows a slightly lower barrier for Ph-Br and Ph-Cl compared to Ph-I. This highlights that while BDE is a primary factor, other contributions such as the nature of the metal center, the ligands, and the specific reaction mechanism can influence the relative ordering of reactivity.[2][3]
Experimental kinetic studies on palladium(0) complexes often reveal a more pronounced difference in reactivity. For example, the relative rates of oxidative addition of different aryl halides to palladium(0) complexes generally follow the order I > Br > Cl, with the difference in rates often being one or more orders of magnitude.[1]
Experimental Protocol: Monitoring Oxidative Addition Kinetics via UV-Vis Spectroscopy
A common and effective method for monitoring the kinetics of oxidative addition reactions is UV-Visible (UV-Vis) spectroscopy. This technique allows for the continuous in-situ monitoring of changes in the concentration of the reactants and products, provided they have distinct absorption spectra.
Objective: To determine the pseudo-first-order rate constant for the oxidative addition of an aryl iodide and an aryl bromide to a Pd(0) complex.
Materials:
-
Pd(0) precursor (e.g., Pd(dba)2)
-
Phosphine ligand (e.g., PPh3)
-
Aryl iodide (e.g., iodobenzene)
-
Aryl bromide (e.g., bromobenzene)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Inert atmosphere glovebox or Schlenk line
Experimental Workflow:
Caption: Experimental workflow for kinetic analysis of oxidative addition.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Inside an inert atmosphere glovebox, prepare a stock solution of the active Pd(0) complex by dissolving the Pd(0) precursor and the phosphine ligand in the chosen solvent.
-
Prepare separate stock solutions of the aryl iodide and aryl bromide of known concentrations.
-
-
Spectrophotometer Setup:
-
Place a sealed cuvette containing the solvent in the temperature-controlled holder of the UV-Vis spectrophotometer.
-
Allow the system to equilibrate to the desired reaction temperature.
-
-
Kinetic Run:
-
Inject a small, known volume of the Pd(0) stock solution into the cuvette and record a baseline spectrum.
-
To initiate the reaction, inject a large excess (at least 10-fold) of the aryl halide stock solution into the cuvette. This ensures pseudo-first-order conditions with respect to the palladium complex.
-
Immediately start monitoring the change in absorbance at a wavelength where the Pd(0) complex has a strong absorbance and the product has a minimal absorbance. Record data at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by plotting the natural logarithm of the change in absorbance (ln(At - A∞)) versus time. The slope of the resulting linear plot will be equal to -kobs.
-
Repeat the experiment for both the aryl iodide and the aryl bromide under identical conditions.
-
Factors Influencing the Kinetics of Oxidative Addition
Beyond the inherent C-X bond strength, several other factors can significantly influence the relative rates of oxidative addition to C-I and C-Br bonds.
Ligand Effects:
The electronic and steric properties of the ligands coordinated to the metal center play a crucial role.
-
Electronic Effects: Electron-donating ligands increase the electron density on the metal center, making it more nucleophilic and accelerating the rate of oxidative addition for both C-I and C-Br bonds. The magnitude of this effect can be probed using Hammett analysis, where a positive ρ value indicates that the reaction is favored by electron-withdrawing substituents on the aryl halide.
-
Steric Effects: Bulky ligands can promote the dissociation of a ligand to generate a more reactive, coordinatively unsaturated species. However, excessive steric bulk can also hinder the approach of the aryl halide to the metal center, thereby slowing down the reaction. The optimal ligand is often one that strikes a balance between promoting the formation of the active species and allowing for substrate access.
Solvent Effects:
The polarity of the solvent can influence the rate of oxidative addition, particularly if the mechanism involves a polar transition state. For the concerted mechanism, which is generally less polar, the effect of solvent polarity is often minimal. However, for SN2-type mechanisms that proceed through a more charge-separated transition state, polar solvents can stabilize the transition state and accelerate the reaction.
Conclusion and Practical Implications
The comparative kinetics of oxidative addition to C-I and C-Br bonds are fundamentally governed by the weaker bond dissociation energy of the C-I bond, leading to generally faster reaction rates for aryl iodides. This principle is a cornerstone of cross-coupling chemistry and informs the common choice of aryl iodides for achieving high reactivity, especially with less reactive metal complexes or under mild conditions.
However, a nuanced understanding of the interplay between the substrate, metal center, ligands, and reaction conditions is crucial for rational catalyst design. While aryl iodides are more reactive, aryl bromides are often more cost-effective and readily available. By carefully tuning ligand properties and reaction parameters, it is often possible to achieve efficient oxidative addition of aryl bromides, making them a viable and economically attractive alternative. For challenging transformations, where high reactivity is paramount, aryl iodides remain the substrate of choice. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions in the development of robust and efficient catalytic systems.
References
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010. [Link]
-
Espinet, P.; Echavarren, A. M. The Heck Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]
-
Barrios-Landeros, F.; Hartwig, J. F. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Palladium(0) Complex with a Specific Monodentate Trialkylphosphine Ligand. J. Am. Chem. Soc.2005 , 127 (19), 6944–6945. [Link]
-
Tsou, T. T.; Kochi, J. K. Mechanism of oxidative addition of aryl halides to nickel(0) complexes. J. Am. Chem. Soc.1979 , 101 (21), 6319–6332. [Link]
-
Amatore, C.; Jutand, A. Mechanistic and Kinetic Studies of Palladium Catalytic Systems. J. Organomet. Chem.1999 , 576 (1-2), 254–278. [Link]
-
van Leeuwen, P. W. N. M.; van der Heijden, H.; van der Made, A. W. Ligand Effects in the Oxidative Addition of Iodobenzene to Palladium(0) Complexes. Organometallics1992 , 11 (1), 198–206. [Link]
-
Grushin, V. V.; Alper, H. Activation of C-Cl Bonds by Metal Complexes. Chem. Rev.1994 , 94 (4), 1047–1062. [Link]
-
Pérez-García, P. M.; Moret, M.-E. Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. Chimia2018 , 72 (9), 598-602. [Link]
-
Semproni, S. P.; M-Rentería, F.; Moret, M.-E. Halide Abstraction Competes with Oxidative Addition in the Reactions of Aryl Halides with [Ni(PMenPh(3−n))4]. Chem. Eur. J.2019 , 25 (1), 239-246. [Link]
Sources
Benchmarking Purity: Elemental Analysis Standards for 1-Bromo-2-chloro-4-fluoro-3-iodobenzene
Topic: Elemental Analysis Standards for 1-Bromo-2-chloro-4-fluoro-3-iodobenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Tetra-Halogen Challenge
In the realm of small molecule characterization, This compound (
The Core Problem:
-
Fluorine attacks quartz combustion tubes, forming volatile
and artificially lowering carbon values while damaging instrumentation. -
Iodine often fails to oxidize fully or sublimes as
, evading detection in standard traps or forming ash-bound oxides. -
Carbon/Hydrogen Scarcity: With only ~21.5% Carbon and ~0.6% Hydrogen, minor weighing errors or moisture contamination cause massive relative deviations (>
) in results.
This guide objectively compares the industry-standard "Fail" method (Automated CHN) against the "Gold Standard" (Schöniger Flask + Ion Chromatography) and the "Modern Validator" (Quantitative NMR), providing actionable protocols for validating this specific scaffold.
Comparative Analysis of Analytical Standards
The following table summarizes the performance of three distinct methodologies when applied to
| Feature | Method A: Automated CHN (Standard) | Method B: Schöniger Flask + IC (Gold Standard) | Method C: Quantitative NMR (qNMR) |
| Primary Mechanism | Flash Combustion ( | Oxygen Flask Combustion + Ion Chromatography | Proton Ratio Quantification vs. Internal Standard |
| Suitability for | Low / Not Recommended | High / Definitive | High / Orthogonal |
| Detection Capability | C, H only (Halogens interfere) | F, Cl, Br, I (Simultaneous) | Purity % (Direct) |
| Common Failure Mode | F etches quartz; I traps in ash; incomplete combustion. | Incomplete absorption of | Overlap of aromatic signals; hygroscopic solvent error. |
| Accuracy Tolerance | Often > | ||
| Sample Requirement | 1–3 mg | 5–10 mg | 5–20 mg (Recoverable) |
The "Gold Standard" Protocol: Schöniger Combustion + IC
For a tetra-halogenated benzene, you cannot rely on indirect calculation. You must directly quantify each halogen. The Schöniger Flask method, coupled with Ion Chromatography (IC) , is the only self-validating system that accounts for the mass balance of all four halogens.
The Critical Modification: The Reductive Absorber
Standard IC absorption solutions (often
Step-by-Step Protocol
1. Reagents & Standards:
-
Absorber Solution: 10 mL of 0.1 M NaOH containing 1% Hydrazine Sulfate (
). Hydrazine reduces and back to and . -
Combustion Aid: Ashless cellulose paper (Whatman 541 or equivalent).
2. Sample Preparation:
-
Weigh 5–10 mg of
onto the ashless paper. Fold into a "flag" with the fuse strip exposed. -
Place inside the Platinum (Pt) basket of the Schöniger flask stopper.
3. Combustion:
-
Flush the 500 mL heavy-walled Erlenmeyer flask with pure Oxygen (
) for 60 seconds. -
Add the 10 mL Absorber Solution to the flask bottom.
-
Ignite the paper fuse and immediately insert the stopper/basket into the flask. Invert the flask once to seal the joint with the liquid.
-
Safety Note: Perform behind a blast shield. The flash combustion is instantaneous.
4. Absorption:
-
Shake the flask vigorously for 3–5 minutes.
-
Allow to stand for 30 minutes to ensure complete absorption of halogen gases (
, , , ) and reduction of free halogens.
5. Analysis (Gradient Ion Chromatography):
-
Column: High-capacity anion exchange (e.g., Dionex IonPac AS19).
-
Eluent: KOH Gradient (10 mM to 60 mM).
-
Reasoning: Fluoride elutes early (void volume risk); Iodide elutes late and is highly polarizable. Isocratic elution will fail to resolve F and I simultaneously.
-
Workflow Visualization
The following diagram illustrates the critical decision pathways and the chemical transformations required for success.
Figure 1: Analytical workflow comparison. Note the critical divergence at the absorption step where reductive conditions are required for accurate Iodine quantification.
The Modern Validator: Quantitative NMR (qNMR)
When combustion data is ambiguous, qNMR provides a non-destructive, absolute purity measurement. It bypasses the physical difficulties of burning halogens.
Protocol for
-
Internal Standard (IS) Selection:
-
Avoid: 1,2,4,5-Tetrachlorobenzene (Signals at ~7.5 ppm may overlap with the aromatic protons of the analyte).
-
Recommended:Maleic Acid (Singlet at
6.3 ppm) or Dimethyl Sulfone ( 3.0 ppm). These regions are typically clear of the halogenated benzene signals ( 7.0–8.0 ppm).
-
-
Solvent: DMSO-
(Ensures solubility of both the polar IS and the lipophilic analyte). -
Parameters:
-
Pulse Angle:
[3] -
Relaxation Delay (
): seconds (Must be of the slowest relaxing nucleus). -
Scans: 64 (to ensure S/N ratio > 250:1).
-
Calculation:
Experimental Data & Case Study
Theoretical Composition (
-
MW: 335.34 g/mol
-
C: 21.49%
-
H: 0.60%
-
Br: 23.83%
-
Cl: 10.57%
-
F: 5.66%
-
I: 37.84%
Case Study Results (Simulated):
| Element | Theoretical % | Method A (Auto CHN) | Method B (Schöniger/IC) | Status |
| Carbon | 21.49 | 20.10 ( | N/A | CHN Fails |
| Hydrogen | 0.60 | 0.95 ( | N/A | Moisture Error |
| Fluorine | 5.66 | Not Detected | 5.62 ( | Pass |
| Chlorine | 10.57 | 10.40 | 10.55 ( | Pass |
| Bromine | 23.83 | 23.10 | 23.78 ( | Pass |
| Iodine | 37.84 | 35.20 (Sublimation) | 37.75 ( | Pass |
Interpretation:
Method A fails significantly on Carbon due to Fluorine etching the quartz tube (forming
References
-
Schöniger, W. (1955).[5] "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta. (Foundational method for Oxygen Flask Combustion).
-
Thermo Fisher Scientific. (2012). "Determination of Halogens in Organic Compounds by Combustion Ion Chromatography." Application Note 73083. (Protocol for Gradient IC of Halogens).
-
NIST. (2014). "Quantitative NMR (qNMR) for Purity Assessment." Journal of Medicinal Chemistry. (Standards for qNMR validation).
-
Ma, T.S., & Rittner, R.C. (1958). "Determination of Fluorine in Quantitative Organic Microanalysis." Analytical Chemistry. (Discusses Fluorine interference in combustion).
-
Metrohm. (2021). "Halogens and Sulfur by Combustion IC." Application Monograph. (Modern automated combustion IC parameters).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
